Hafnium nitride
Description
Structure
2D Structure
Properties
CAS No. |
25817-87-2 |
|---|---|
Molecular Formula |
C65H64Cl2F2N12O6 |
Molecular Weight |
1218.2 g/mol |
IUPAC Name |
2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-[4-(dimethylamino)but-2-enoyl]piperazin-2-yl]acetonitrile;2-[4-[6-chloro-8-fluoro-7-(3-hydroxynaphthalen-1-yl)-2-methoxyquinazolin-4-yl]-1-(4-piperidin-1-ylbut-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H34ClFN6O3.C31H30ClFN6O3/c1-45-34-38-32-27(20-28(35)30(31(32)36)26-19-24(43)18-22-8-3-4-9-25(22)26)33(39-34)41-16-17-42(23(21-41)11-12-37)29(44)10-7-15-40-13-5-2-6-14-40;1-37(2)12-6-9-26(41)39-14-13-38(18-20(39)10-11-34)30-24-17-25(32)27(28(33)29(24)35-31(36-30)42-3)23-16-21(40)15-19-7-4-5-8-22(19)23/h3-4,7-10,18-20,23,43H,2,5-6,11,13-17,21H2,1H3;4-9,15-17,20,40H,10,12-14,18H2,1-3H3 |
InChI Key |
UHBNYCJTNLWVPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)OC.COC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(C(C3)CC#N)C(=O)C=CCN4CCCCC4)Cl)C5=CC(=CC6=CC=CC=C65)O)F |
physical_description |
Solid (disc); [Alfa Aesar MSDS] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Hafnium Nitride
Bulk Material Synthesis Approaches
Bulk hafnium nitride can be synthesized through several principal methodologies, each with distinct process parameters and resulting material characteristics. These approaches include direct nitridation, self-propagating high-temperature synthesis, carbothermal nitridation, and high-pressure, high-temperature methods.
Direct nitridation is a common and straightforward method for producing this compound powder. This process involves the direct reaction of hafnium metal with nitrogen gas at elevated temperatures. nanotrun.comncelements.comattelements.com The fundamental chemical reaction is:
2Hf + N₂ → 2HfN
The reaction is typically carried out at temperatures around 900°C. nanotrun.comncelements.comattelements.combiomedicalmaterialsprogram.nl Variations of this method utilize ammonia (B1221849) or a mixture of nitrogen and hydrogen as the nitrogen source to enhance the reactivity of the process. nanotrun.comncelements.comzhiyuematerial.com The resulting product is a gray powder with a cubic crystal structure. nanotrun.comattelements.com The process can be manipulated to create thin protective coatings of HfN on hafnium powder by controlling the reaction parameters. scispace.com
| Parameter | Value/Range |
| Reactants | Hafnium metal, Nitrogen gas (N₂) |
| Temperature | ~900 °C |
| Alternative Nitrogen Sources | Ammonia (NH₃), Nitrogen-Hydrogen (N₂-H₂) mixture |
| Product Form | Powder, Thin coating |
Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a technique that utilizes a highly exothermic reaction to sustain itself in the form of a combustion wave. unipv.itwikipedia.org This method is energy-efficient as it requires minimal external energy input once the reaction is initiated. wikipedia.orgism.ac.ru The process is characterized by high temperatures, which can reach up to 3000 K, and rapid reaction rates. unipv.it
For this compound, the SHS process would involve igniting a mixture of hafnium powder in a pressurized nitrogen atmosphere. The exothermic reaction between hafnium and nitrogen propagates through the reactant mixture, converting it into this compound. This method has been used to produce various nitrides, carbides, and borides. unipv.itism.ac.ru While specific studies focusing solely on HfN via SHS are not extensively detailed in the provided results, the technique is applicable for producing high-entropy carbonitrides containing hafnium, such as (Hf,Ta,Nb)(C,N), in a nitrogen atmosphere. misis.ru This suggests the feasibility of producing this compound through a similar process.
2HfO₂ + 4C + N₂ → 2HfN + 4CO
The process is typically carried out at high temperatures, ranging from 1300°C to 1700°C, in a flowing nitrogen atmosphere. acs.orgresearchgate.netresearchgate.net The molar ratio of carbon to hafnium dioxide in the initial mixture is a critical parameter that influences the final product. Studies have shown that at lower temperatures (1300-1400°C), HfN is formed, while at higher temperatures (≥1400°C), hafnium carbonitride (HfC₁₋yNy) becomes the more favorable phase. acs.orgresearchgate.net The reaction mechanism involves the formation of a hafnium oxycarbide intermediate. rsc.org
| Parameter | Value/Range |
| Reactants | Hafnium dioxide (HfO₂), Carbon (C), Nitrogen gas (N₂) |
| Temperature | 1300 - 1700 °C |
| Product Phases | HfN, HfC₁₋yNy |
| C/HfO₂ Molar Ratios | 2.15, 3.1 |
High-pressure, high-temperature (HP/HT) synthesis is a powerful technique for producing novel materials with unique crystal structures and properties that are not accessible under ambient conditions. nih.govcore.ac.ukmdpi.com This method has been employed to synthesize different phases of this compound, particularly nitrogen-rich stoichiometries.
The laser-heated diamond anvil cell (LH-DAC) is a specialized apparatus used to generate extreme pressures and temperatures. mdpi.com In this technique, a sample is compressed between two diamond anvils, and a high-power laser is used to heat the sample to very high temperatures. mdpi.comresearchgate.net This method has been successfully used to synthesize cubic this compound with a stoichiometry of Hf₃N₄. nih.govwikipedia.orgaps.org The synthesis was achieved at pressures up to 18 GPa and temperatures up to 3,000 K. nih.govresearchgate.net The resulting c-Hf₃N₄ exhibits a Th₃P₄-type structure and possesses a high bulk modulus, indicating high hardness. nih.govresearchgate.net
| Parameter | Value/Range |
| Pressure | Up to 18 GPa |
| Temperature | Up to 3,000 K |
| Synthesized Phase | Cubic Hf₃N₄ (c-Hf₃N₄) |
| Crystal Structure | Th₃P₄-type |
Multi-anvil high-pressure apparatus, such as the Walker-type press, allows for the synthesis of larger volumes of high-pressure materials compared to the diamond anvil cell. tu-freiberg.de This technique has been utilized to synthesize cubic Hf₃N₄ from nanocrystalline powders at a pressure of 12 GPa and a temperature of 1873 K. core.ac.uktu-darmstadt.de The starting materials for this synthesis were nitrogen-rich nanocrystalline powders prepared via the ammonolysis of hafnium dialkylamides. core.ac.uktu-darmstadt.de The multi-anvil press provides a quasi-hydrostatic pressure environment, which is conducive to the formation of well-crystallized bulk materials. tu-freiberg.de
| Parameter | Value/Range |
| Pressure | 12 GPa |
| Temperature | 1873 K |
| Starting Material | Nanocrystalline M₃N₄₊ₓ powders |
| Synthesized Phase | Cubic Hf₃N₄ (c-Hf₃N₄) |
Mechanochemical Synthesis Routes
Mechanochemical synthesis is a powder metallurgy technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at the solid state. This method offers a simple, rapid, and controllable route for producing fine, sub-micron this compound powders. iaea.org
In a common approach, direct nitridation of elemental hafnium powder is carried out in a nitrogen atmosphere within a high-energy planetary ball mill. iaea.org The intense mechanical forces generated during milling lead to repeated fracturing and cold welding of the hafnium particles. This process creates fresh, unpassivated surfaces that are highly reactive towards the nitrogen gas, significantly accelerating the nitridation process compared to conventional high-temperature thermal treatments. iaea.org
Research has shown that the formation of cubic HfN can be observed after just 10 minutes of milling, with the HfN phase becoming predominant after 20-30 minutes of treatment. iaea.org The reaction kinetics are notably faster, and the onset of nitridation occurs at temperatures approximately 200 °C lower than in traditional thermal methods. iaea.org The mechanism involves the initial dissolution of nitrogen into the hafnium lattice, followed by the formation and growth of the this compound phase. iaea.org
Another mechanochemical route involves the reactive milling of hafnium powder with a solid nitrogen source, such as hexagonal boron nitride (h-BN). In this process, nanocrystalline cubic this compound (HfNx) powders are formed through a diffusion reaction process where a solid solution of Hf(N) is created, followed by a phase separation driven by the mechanical milling that leads to the formation of HfNx. aps.org
Table 1: Mechanochemical Synthesis of this compound
| Precursors | Synthesis Method | Key Process Parameters | Outcome |
| Hafnium powder, Nitrogen gas | High-Energy Ball Milling (HEBM) in N2 atmosphere | Milling time: 10-30 minutes | Formation of cubic HfN after 10 min; predominantly HfN phase after 30 min. iaea.org |
| Hafnium powder, Hexagonal Boron Nitride (h-BN) | Reactive Mechanical Alloying | Milling and subsequent annealing | Formation of nanocrystalline cubic HfNx. aps.org |
Ammonolysis of Precursors for Nitrogen-Rich this compound Powders
Ammonolysis, the reaction of a substance with ammonia, provides a viable pathway for the synthesis of nitrogen-rich this compound powders, including phases like Hf3N4. This method often utilizes hafnium halides as precursors due to their reactivity with ammonia.
A detailed study on the vapor-phase reaction between gaseous hafnium tetrachloride (HfCl4) and ammonia has elucidated the formation process of various this compound phases at different temperatures. iaea.org The reaction is initiated by the formation of an adduct, HfCl4·2NH3, at temperatures around 260 °C. As the temperature increases, this adduct reacts further with ammonia to form hafnium carbonitride (HfClN) above approximately 270 °C. iaea.org
The formation of nitrogen-rich hafnium nitrides occurs at higher temperatures. Above approximately 850 °C, HfClN reacts with ammonia to yield HfNx and Hf3N4. iaea.org Specifically, at temperatures between 950 and 1100 °C, the products include HfNx and Hf3N4. The Hf3N4 phase, however, decomposes above approximately 1200 °C to form HfNx. This process allows for the synthesis of this compound powders with a nitrogen-to-hafnium atomic ratio (x) greater than one. For instance, HfNx powders with x values of 1.19 and 1.15 have been produced at 1300 °C and 1400 °C, respectively. iaea.org These powders consist of uniform, ultrafine particles. iaea.org
The general reaction pathway can be summarized as follows:
Adduct Formation: HfCl4(g) + NH3(g) → HfCl4·2NH3(s) (at ~260 °C)
Intermediate Formation: HfCl4·2NH3(s) + NH3(g) → HfClN(s) (above ~270 °C)
Nitride Formation: HfClN(s) + NH3(g) → HfNx(s) + Hf3N4(s) (above ~850 °C)
Decomposition: Hf3N4(s) → HfNx(s) (above ~1200 °C)
This ammonolysis route using HfCl4 as a precursor is a key method for producing this compound powders with a higher nitrogen content than the stoichiometric HfN.
Thin Film Deposition Techniques
For applications requiring protective coatings, wear-resistant layers, or specific electronic properties, this compound is often deposited as a thin film. Various physical and chemical vapor deposition techniques are employed, with magnetron sputtering being a prominent and versatile method.
Magnetron Sputtering Methodologies
Magnetron sputtering is a plasma-based physical vapor deposition (PVD) technique where a target material (in this case, hafnium) is bombarded by energetic ions, causing atoms to be ejected or "sputtered" from the target surface. These sputtered atoms then travel and deposit onto a substrate, forming a thin film. To create this compound films, the sputtering process is carried out in a reactive atmosphere containing nitrogen gas.
Radio Frequency (RF) magnetron sputtering utilizes an RF power source, typically at 13.56 MHz, to generate and sustain the plasma. A key advantage of RF sputtering is its ability to sputter non-conductive or insulating targets, although it is also effective for conductive materials like hafnium. In the context of reactive sputtering for HfN films, a high-purity hafnium target is sputtered in an argon-nitrogen (Ar-N2) mixed gas atmosphere.
The properties of the deposited HfN films, such as stoichiometry, crystal structure, and mechanical properties, are highly dependent on the deposition parameters. These include the RF power, the partial pressure of nitrogen in the sputtering gas, the substrate temperature, and the substrate bias voltage. By carefully controlling the N2 partial pressure, the nitrogen content in the film can be tuned, leading to the formation of different this compound phases. Higher nitrogen flow rates generally lead to films with a higher nitrogen concentration. The substrate temperature also plays a crucial role, with higher temperatures often promoting better crystallinity and denser film structures.
Direct Current (DC) magnetron sputtering is a widely used technique for depositing thin films from electrically conductive targets. In this method, a DC voltage is applied to the hafnium target, which acts as the cathode. The process is typically performed in a reactive Ar-N2 atmosphere to form this compound on the substrate.
A critical aspect of reactive DC sputtering is the "target poisoning" effect. As the nitrogen partial pressure is increased to achieve stoichiometric HfN, the surface of the hafnium target can also react with nitrogen to form a nitride layer. This nitride layer has a lower sputtering yield than the pure metal, which can lead to a sudden drop in the deposition rate and instability in the process. This phenomenon results in a hysteresis behavior in the relationship between the nitrogen flow rate and the system pressure or deposition rate. To achieve stable deposition conditions and control over film stoichiometry, feedback control systems that monitor parameters like plasma impedance or optical emission from the plasma are often employed.
Despite the potential for target poisoning, DC magnetron sputtering is valued for its high deposition rates compared to RF sputtering and is a common industrial method for producing HfN coatings.
High-Power Impulse Magnetron Sputtering (HiPIMS) is an advanced PVD technique that applies power to the target in short, high-energy pulses, separated by longer periods of off-time. This results in extremely high power densities on the target surface (on the order of kW·cm-2) and a very high degree of ionization of the sputtered material.
In the case of HfN deposition, the high-density plasma generated in a HiPIMS process leads to a significant flux of ionized hafnium (Hf+) arriving at the substrate. By applying a negative bias voltage to the substrate, these energetic ions can be accelerated towards the growing film. This ion bombardment during deposition provides additional energy to the adatoms, resulting in the growth of very dense, smooth, and well-adhered films with superior mechanical properties, even at low substrate temperatures.
The highly ionized flux in HiPIMS can also influence the film's crystal structure and phase composition. The enhanced adatom mobility and energy from ion bombardment can promote the formation of specific crystallographic orientations and can be used to tailor the microstructure of the HfN films. While deposition rates in HiPIMS can be lower than in conventional DC sputtering, the significant improvements in film quality and performance make it an attractive technique for demanding applications.
Table 2: Comparison of Magnetron Sputtering Techniques for this compound Thin Films
| Technique | Power Source | Key Advantages | Key Challenges |
| RF Magnetron Sputtering | Radio Frequency (AC) | Can sputter non-conductive targets; stable process control. | Lower deposition rates compared to DC. |
| DC Magnetron Sputtering | Direct Current (DC) | High deposition rates; suitable for industrial scale-up. | Target poisoning (hysteresis effect); requires conductive targets. |
| HiPIMS | Pulsed DC (High Power) | High ionization of sputtered material; dense, smooth, and well-adhered films; improved film properties. | Lower deposition rates than DC; more complex power delivery systems. |
Reactive Gas-Timing RF Magnetron Sputtering for Property Tailoring
Reactive Gas-Timing (RGT) Radio Frequency (RF) magnetron sputtering is an advanced physical vapor deposition (PVD) technique used to tailor the properties of this compound thin films. nstda.or.thmdpi.com This method involves the sequential introduction of argon (Ar) and nitrogen (N₂) gases into the sputtering chamber, as opposed to a conventional process where a mixture of the gases is used. mdpi.com This timed gas sequence has a significant effect on the film's morphology, chemical composition, and optical properties. mdpi.comresearchgate.net
Research has demonstrated that the RGT technique can produce HfN thin films with a grain size of approximately 15 nm. nstda.or.thmdpi.com The duration of the nitrogen gas introduction is a critical parameter; as the N₂ turn-on time increases, the crystallinity of the face-centered cubic (fcc) HfN films improves. mdpi.com This method allows for precise control over the stoichiometry, with nitrogen-to-hafnium atomic ratios being controlled between 0.24 and 0.28, which is higher than what is typically achieved with conventional reactive sputtering. nstda.or.thmdpi.com This enhanced nitrogen incorporation leads to high absorbance in the long-wavelength region of the electromagnetic spectrum. mdpi.com
A key advantage of the RGT technique is a significantly higher deposition rate compared to conventional methods, approximately 2.3 times higher in some studies. mdpi.com This is attributed to the suppression of nitridation on the hafnium target surface during the sputtering process. mdpi.com The ability to fabricate HfN thin films with controlled properties at room temperature makes the RGT technique a viable method for applications in plasmonics and surface-enhanced Raman spectroscopy (SERS). nstda.or.thmdpi.com
| N₂ Turn-on Time (seconds) | Deposition Rate (nm/min) | Crystallinity | N/Hf Atomic Ratio |
|---|---|---|---|
| 1 | 6.87 | Lower | ~0.24 |
| ... | ... | ... | ... |
| 7 | 6.63 | Increased | ~0.65 |
Pulsed Laser Deposition (PLD) of Epitaxial this compound Films
Pulsed Laser Deposition (PLD) is a versatile PVD method capable of producing high-quality, nearly single-crystal-like epitaxial thin films of various materials, including multi-component oxides and nitrides. ias.ac.in The process involves focusing a high-power pulsed laser beam onto a target material within a vacuum chamber. ias.ac.in The intense energy of the laser pulse ablates the target surface, creating a plasma plume of atoms, ions, and molecules that travels to a heated substrate, where it condenses to form a thin film. ias.ac.inlaserfocusworld.com
The growth of epitaxial HfN films by PLD has been successfully demonstrated. In these processes, an elemental hafnium metal target is ablated in a nitrogen-rich environment. The substrate temperature is a critical parameter influencing the final properties of the film, with studies identifying 500 °C as an optimal temperature for HfN growth. In contrast, the nitrogen pressure, within the typical operating range of the plasma source, has been found to have a less significant effect on the film's characteristics. The resulting HfN films have been shown to be single-crystal and exhibit properties such as high reflectivity in the visible region and low electrical resistivity, making them suitable for electronic applications.
Plasma-Assisted PLD for Growth Control
To enhance control over the deposition process and film properties, PLD can be augmented with a plasma source, a technique known as plasma-assisted PLD. In this configuration, a plasma source is used to generate reactive species, such as nitrogen radicals, which are directed toward the substrate during film growth. atomfair.com This approach is particularly useful for synthesizing nitrides from elemental metal targets.
The plasma provides a more reactive environment than molecular nitrogen, facilitating the nitridation of the deposited hafnium atoms and enabling better control over the film's stoichiometry and crystallinity. atomfair.com The use of plasma can also allow for lower substrate temperatures compared to conventional thermal processes, which is advantageous for integration with temperature-sensitive substrates. atomfair.com Research into plasma-assisted PLD of HfN has shown that it is a viable method for producing high-quality, single-crystal films, with the substrate temperature being the dominant factor in controlling the final film properties.
Atomic Layer Deposition (ALD) of this compound Films
Atomic Layer Deposition (ALD) is a chemical vapor deposition (CVD) technique renowned for its ability to produce highly uniform, conformal, and pinhole-free thin films with precise, atomic-level thickness control. harvard.edutue.nl The ALD process is based on sequential, self-limiting surface reactions. Gaseous precursors are pulsed into the reactor one at a time, separated by purging steps with an inert gas. harvard.edu
For this compound deposition, common precursors include metal-organic hafnium compounds like tetrakis(dialkylamido)hafnium and a nitrogen source such as ammonia. harvard.edu The process typically operates at low substrate temperatures, in the range of 150-250 °C. harvard.edu Each complete cycle of precursor and reactant pulses yields a specific amount of material, with a typical growth rate for this compound being around 1.15-1.20 Å per cycle. harvard.edu
A significant advantage of ALD is its ability to coat complex, three-dimensional structures with perfect uniformity. Step coverage of 100% has been demonstrated in vias with aspect ratios as high as 40:1. harvard.edu The HfN films as-deposited by thermal ALD are typically amorphous, as confirmed by X-ray diffraction and transmission electron microscopy. harvard.edu This technique can be used to synthesize nitrogen-rich phases, such as Hf₃N₄, which are insulating and transparent, in contrast to the conductive, gold-colored HfN mononitride. harvard.edu
| Parameter | Value |
|---|---|
| Hafnium Precursor | Tetrakis(dialkylamido)hafnium |
| Nitrogen Source | Ammonia (NH₃) |
| Substrate Temperature | 150-250 °C |
| Growth per Cycle (GPC) | 1.15-1.20 Å |
| Film Structure (as-deposited) | Amorphous |
| Step Coverage (40:1 aspect ratio) | 100% |
Plasma-Enhanced ALD for Nitrogen Incorporation
Plasma-Enhanced ALD (PEALD) is a variation of ALD that utilizes a plasma to generate highly reactive species for one of the surface reactions. d-nb.inforesearchgate.net This energy-enhanced method offers several advantages over thermal ALD for depositing this compound, particularly in achieving better material properties and more effective nitrogen incorporation. d-nb.inforesearchgate.net
In the PEALD of HfN, an Ar-H₂ or a pure H₂ plasma is often used as the reducing co-reactant instead of ammonia. d-nb.info The energetic ions from the plasma that impinge on the film surface during growth can significantly improve the chemical and electrical properties. d-nb.info This ion bombardment helps to suppress the incorporation of oxygen impurities and reduces in-grain nanoporosity, leading to HfN films with very low electrical resistivity. d-nb.info
PEALD also facilitates the incorporation of nitrogen into the film without the need for an additional nitridation process. researchgate.net The high reactivity of the plasma allows for a wider ALD process window and can lead to a higher growth rate compared to thermal processes. researchgate.net Furthermore, applying an external RF substrate bias during the plasma step can provide additional control over ion energy, further tailoring the film's microstructure and properties. d-nb.info
Reactive Evaporation Techniques
Reactive evaporation is a deposition process where a metal is thermally evaporated in the presence of a reactive gas, leading to the formation of a compound film on a substrate. youtube.com For the synthesis of this compound, this involves evaporating hafnium metal from a source (e.g., a heated crucible) in a vacuum chamber backfilled with nitrogen gas. The evaporated hafnium atoms react with the nitrogen gas molecules on their way to the substrate and on the substrate surface itself to form HfN. youtube.com
To increase the reaction rate and improve film quality, a process known as Activated Reactive Evaporation (ARE) can be used. youtube.comscilit.com In ARE, an electrode is placed above the evaporation source to create a plasma. Electrons emitted from the source are accelerated towards the electrode, and in their path, they collide with and ionize both the evaporated metal atoms and the reactive gas molecules. youtube.com This ionization, or activation, of the species significantly increases their reactivity, promoting the formation of the desired stoichiometric compound at a higher deposition rate. youtube.comscilit.com
Studies on the nitridation of evaporated hafnium have also shown that the surface morphology plays a critical role. Hafnium nanoislands formed by evaporation on a silicon substrate were found to be nitrided by a low-temperature nitrogen plasma approximately 15 times faster than a flat hafnium plate. aip.org This highlights the enhanced reactivity of nanostructured surfaces in reactive evaporation processes. aip.org
Gas Aggregation Methods for this compound Nanoparticles
Gas aggregation, or inert-gas condensation (IGC), is a bottom-up, single-step method for synthesizing nanoparticles in a high-vacuum environment. nih.govbeilstein-journals.org The principle involves creating a vapor of the desired material, typically via magnetron sputtering, which then cools and condenses in a high-pressure (relative to the vacuum chamber) inert gas atmosphere within an aggregation zone. nih.govaau.dk The atoms in the vapor collide with the cool inert gas atoms, lose their kinetic energy, and aggregate to form nanoclusters or nanoparticles. aau.dk
This technique has been successfully used to fabricate hafnium (Hf) nanoparticles. nih.govbeilstein-journals.org In this process, a hafnium target is sputtered, and the ejected Hf atoms aggregate in an argon gas flow. nih.gov The size of the resulting nanoparticles can be controlled by adjusting parameters such as the aggregation zone length, gas flow rate, and sputtering power. beilstein-journals.orgscribd.com For instance, Hf nanoparticles with mean sizes from 9.5 nm to 16 nm have been produced by varying the aggregation-zone length. beilstein-journals.org The as-deposited Hf nanoparticles typically exhibit a hexagonal close-packed crystal structure. nih.govnih.gov
While the direct synthesis of this compound nanoparticles via this method is not extensively detailed in the provided context, the IGC technique can be adapted by introducing a reactive gas, such as nitrogen, into the inert gas atmosphere. In such a reactive gas aggregation process, the sputtered hafnium atoms would react with nitrogen during the aggregation phase, leading to the formation of this compound nanoparticles. The nanoparticles formed in the aggregation zone can then be extracted as a beam and deposited onto a substrate. aau.dk It is important to note that metallic hafnium nanoparticles are prone to surface oxidation upon exposure to ambient air, forming core-shell Hf/HfO₂ structures. nih.govnih.gov A similar consideration would apply to HfN nanoparticles, necessitating careful handling in inert environments.
Crystallography and Phase Investigations of Hafnium Nitride
Structural Phase Equilibria in Hafnium-Nitrogen Systems
The hafnium-nitrogen (Hf-N) system is characterized by several stable and metastable phases. The hafnium-rich portion of the phase diagram includes the substoichiometric rocksalt HfN₁₋ₓ, ζ-Hf₄N₃₋ₓ, and η-Hf₃N₂₋ₓ, in addition to the elemental hafnium phase. researchgate.net Diffusion couple studies have been instrumental in refining the Hf-N phase diagram, providing more accurate information on the homogeneity ranges of η-Hf₃N₂₋ₓ and ζ-Hf₄N₃₋ₓ. researchgate.netiaea.org These investigations have shown that ζ-Hf₄N₃₋ₓ is stable at temperatures below 1200 °C, correcting previous assessments that suggested its instability at lower temperatures. researchgate.netiaea.org
Thermodynamic modeling using the CALPHAD (Calculation of Phase Diagrams) method has been employed to further understand the phase equilibria in the Hf-N system. ceon.rs This system comprises several phases, including Hcp, Bcc, Hf₃N₂, Hf₄N₃, and the Fcc (δ-HfN) phase. ceon.rs The face-centered cubic (Fcc) phase is notable for its wide composition range, with nitrogen solubility reported up to approximately 52 atomic percent. ceon.rs
Polymorphism and Allotropic Forms of Hafnium Nitride
This compound exhibits significant polymorphism, with various crystal structures identified for different stoichiometries and under different synthesis conditions.
The most common and extensively studied phase of this compound is the δ-HfN phase, which adopts the rocksalt (B1) crystal structure with the space group Fm-3m. wikipedia.orgresearchgate.net This structure is characterized by a face-centered cubic lattice of hafnium atoms with nitrogen atoms occupying the octahedral interstitial sites. mdpi.com δ-HfN is known for its high melting point, hardness, and metallic conductivity, becoming superconducting at 8.8 K. ceon.rswikipedia.org While generally stable, computational studies have suggested that the rocksalt structure of HfN may only be thermodynamically stable above 60 GPa or at temperatures exceeding 400 °C at zero pressure, with a hexagonal structure being the ground state. mdpi.com However, the rocksalt phase is the one consistently observed in experiments under typical synthesis conditions. mdpi.com
Under high-pressure and high-temperature conditions, a nitrogen-rich this compound, Hf₃N₄, can be synthesized in a cubic structure. wikipedia.orgnih.gov This phase, c-Hf₃N₄, adopts the Th₃P₄-type structure with the space group I-43d. researchgate.netaps.org It was first synthesized in a laser-heated diamond anvil cell at pressures above 15 GPa and temperatures exceeding 2500 K. nih.goviaea.org In this structure, the hafnium atoms are eightfold coordinated by nitrogen atoms. nih.govaps.org Unlike the metallic δ-HfN, c-Hf₃N₄ is a semiconductor. nih.gov The transition from the rocksalt δ-HfN to the cubic c-Hf₃N₄ phase occurs with increasing nitrogen content and is driven by energy minimization. researchgate.net
In addition to the cubic phase, Hf₃N₄ can also exist in orthorhombic structures. At ambient conditions, theoretical calculations suggest that orthorhombic modifications of Hf₃N₄ are metastable with respect to the mononitride and nitrogen, but more stable than the cubic form. nih.gov One such orthorhombic phase possesses the Zr₃N₄-type structure with the space group Pnma. researchgate.net This phase has been synthesized from a nanocrystalline precursor at a pressure of 19 GPa and a temperature of 2000 K. harvard.edu First-principles calculations have also predicted a ground-state phase for Hf₃N₄ with a C2/m space group at ambient pressure. uspex-team.orgresearchgate.net This C2/m phase is predicted to transform to the cubic I-43d phase under applied pressure. researchgate.net
Computational studies have predicted the existence of a hexagonal phase of HfN with a TiAs-type structure and the space group P6₃/mmc. mdpi.com These calculations suggest that this hexagonal phase is the true ground state of HfN at zero pressure, being more energetically favorable than the commonly observed rocksalt structure. mdpi.comuspex-team.org The transition from the rocksalt (B1) phase to the hexagonal (P6₃/mmc) phase is predicted to occur below 670 K at ambient pressure. uspex-team.org This metallic hexagonal phase is also predicted to have a very high Vickers hardness of 23.8 GPa. uspex-team.org
First-principles evolutionary calculations have predicted several other stable and metastable this compound phases, particularly those with higher nitrogen content or containing hafnium vacancies. uspex-team.org Three metallic hafnium-vacancy nitrides, P-1-Hf₁₁N₁₂, P-1-Hf₇N₈, and C2/m-Hf₄N₅, are predicted to be stable at zero pressure. researchgate.netuspex-team.org These stoichiometries are consistent with experimental observations of hafnium vacancies in HfNₓ films where x > 1. uspex-team.org
Furthermore, a high-pressure phase, HfN₁₀, has been predicted to be stable above 23 GPa. uspex-team.org This phase is particularly interesting as it is predicted to contain infinite armchair-like polymeric nitrogen chains and N₂ molecules within its crystal structure. uspex-team.org HfN₁₀ is considered a potential high-energy-density material and may be preservable as a metastable phase at ambient pressure. uspex-team.org
Phase Transition Mechanisms in this compound Systems
This compound (HfN) exhibits remarkable structural stability, yet it undergoes phase transitions under specific conditions of pressure and stoichiometry. These transformations lead to significant changes in its physical and electronic properties, making them a subject of extensive theoretical and experimental investigation.
At ambient conditions, this compound crystallizes in the rock-salt (B1, NaCl-type) crystal structure, which is energetically its most stable form global-sci.comglobal-sci.org. However, first-principles calculations based on density functional theory predict that HfN will undergo a structural phase transition from the B1 (cubic, Fm-3m space group) to the B2 (CsCl-type) structure under the application of high pressure global-sci.comglobal-sci.orguspex-team.org.
This transition involves a change in the coordination number of the hafnium and nitrogen atoms from 6 in the B1 structure to 8 in the B2 structure. Theoretical studies have predicted the transition pressure for this transformation, though the exact value varies depending on the computational methods employed. Predictions for the B1 to B2 transformation pressure range from 246 GPa to 304 GPa uspex-team.org. One study using the generalized gradient approximation (GGA) calculated the transition pressure to be 275 GPa uspex-team.org. These high pressures indicate the significant stability of the rock-salt phase of this compound.
| Transition | Initial Phase (Structure) | Final Phase (Structure) | Predicted Transition Pressure (GPa) | Reference |
|---|---|---|---|---|
| B1 → B2 | Rock-Salt (NaCl-type) | CsCl-type | 246 | uspex-team.org |
| B1 → B2 | Rock-Salt (NaCl-type) | CsCl-type | 275 | uspex-team.org |
| B1 → B2 | Rock-Salt (NaCl-type) | CsCl-type | 304 | uspex-team.org |
Phase transformations in this compound systems are also prominently driven by changes in stoichiometry, specifically an increase in the nitrogen content beyond the 1:1 ratio of HfN researchgate.net. Experimental and theoretical studies have confirmed a stoichiometry-driven phase transition from the metallic, golden-colored rock-salt (δ-HfN) phase to a nitrogen-rich, insulating, and transparent cubic phase with the Th3P4-type structure (c-Hf3N4) researchgate.netaps.orgnih.gov.
The mechanism of this transformation is understood to be a multi-stage process driven by energy minimization researchgate.net. As the nitrogen concentration increases, the following structural evolution occurs:
Formation of vacancies in the δ-HfN phase : The initial stage involves the creation of hafnium vacancies within the rock-salt lattice to accommodate excess nitrogen.
Mixture of phases : As the nitrogen content continues to rise, a mixed-phase region consisting of both δ-HfN (with Hf vacancies) and the newly forming c-Hf3N4 phase coexists.
Formation of c-Hf3N4 : With a sufficient increase in nitrogen, the transformation completes, resulting in a single-phase cubic Hf3N4 with the Th3P4 structure researchgate.net.
This transformation is significant as it alters the fundamental properties of the material, converting it from a conductor to a semiconductor researchgate.netaps.org. The cubic Hf3N4 phase has been synthesized in a laser-heated diamond anvil cell at pressures up to 18 GPa and temperatures up to 3,000 K nih.gov.
The structural evolution during these phase transitions involves distinct changes in the crystallographic arrangement of atoms, including coordination, lattice parameters, and bond lengths.
In the pressure-induced B1 to B2 transition , the face-centered cubic (FCC) lattice of the B1 structure transforms into the simple cubic lattice of the B2 structure. This results in an increase in the primary coordination number from 6 to 8 for both hafnium and nitrogen ions.
For the stoichiometry-driven rocksalt to Th3P4 transformation , the structural changes are more complex. The initial δ-HfN has a rock-salt structure where each hafnium atom is octahedrally coordinated to six nitrogen atoms, with Hf-N bond lengths of approximately 2.26 Å materialsproject.org. The final c-Hf3N4 phase crystallizes in the cubic I-43d space group researchgate.netaps.org. In this structure, the hafnium atoms are eight-fold coordinated by nitrogen atoms nih.govresearchgate.net. Interestingly, the Hf-N bonds in the c-Hf3N4 structure are not of equal length; there are two distinct bond lengths, calculated to be approximately 2.21 Å and 2.45 Å aps.org. This transition from a six-coordinate to an eight-coordinate environment with two different bond lengths reflects a significant rearrangement of the crystal lattice.
| Compound | Phase | Crystal System | Space Group | Lattice Parameter (a) in Å | Hf-N Bond Length(s) in Å | Reference |
|---|---|---|---|---|---|---|
| HfN | Rock-Salt (B1) | Cubic | Fm-3m | ~4.525 | 2.26 | materialsproject.orgaip.org |
| Hf3N4 | Th3P4-type | Cubic | I-43d | 6.701 (exp.) | 2.21 and 2.45 (calc.) | aps.orgnih.gov |
Computational and Theoretical Frameworks for Hafnium Nitride
First-Principles Calculations and Density Functional Theory (DFT) Applications
First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental properties of materials like hafnium nitride (HfN). These computational methods allow for the prediction and analysis of various material characteristics from fundamental quantum mechanical principles, without the need for empirical parameters. DFT calculations for this compound are often performed using the generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional for the exchange-correlation potential. uspex-team.orgacs.org
Electronic Structure Calculations (Band Structure, Density of States)
Electronic structure calculations are crucial for understanding the electrical and optical properties of this compound. The band structure and density of states (DOS) provide a detailed picture of the available electron energy levels and the number of states at each energy level.
In contrast to the metallic rock-salt phase, other stoichiometries and crystal structures of this compound can exhibit different electronic properties. For instance, the orthorhombic Pnma structure of Hf₃N₄ is predicted to be an insulator, with a calculated energy band gap. aip.orgspiedigitallibrary.org Specifically, DFT calculations show a band gap of approximately 0.90 eV for this phase. aip.org The transformation from the insulating Hf₃N₄ phase to the metallic HfN phase can occur through the formation of nitrogen vacancies. aip.org
Recent studies have also explored the topological properties of cubic HfN, identifying it as a topological semimetal. These calculations reveal the presence of a triply degenerate nodal point at the Γ point and a Dirac point along the Γ-R direction in the band structure. frontiersin.org When spin-orbit coupling (SOC) is considered, the triple nodal point at Γ is gapped, while the Dirac point along Γ-R splits into two band crossing points that are also gapped. frontiersin.org
Prediction of Phase Stability and Energy Minimization
First-principles calculations are instrumental in predicting the relative stability of different crystal structures and stoichiometries of this compound. By comparing the total energies of various phases, researchers can determine the most energetically favorable structure under specific conditions.
For the Hf₃N₄ stoichiometry, calculations have shown that the orthorhombic Pnma structure is more stable than the cubic spinel and rock-salt-type structures. aip.orgspiedigitallibrary.org First-principles evolutionary calculations have also been used to explore the Hf-N system under pressure. These studies have identified several stable and metastable phases. uspex-team.org For instance, at zero pressure, a metallic P6₃/mmc-HfN phase is found to be more energetically favorable than the commonly observed NaCl-type HfN. uspex-team.org The NaCl-type HfN is predicted to undergo a phase transition to the P6₃/mmc structure below 670 K at ambient pressure. uspex-team.org
The stability of non-stoichiometric HfN₁₋ₓ has also been investigated. Calculations indicate that the formation of nitrogen vacancies is a key mechanism. open.ac.uk The driving force for phase transitions in this compound films as nitrogen content increases is energy minimization. researchgate.net This leads to a structural evolution from δ-HfN with hafnium vacancies to a mixture of (δ-HfN + c-Hf₃N₄) and finally to cubic c-Hf₃N₄. researchgate.net
Phonon Dispersion Calculations
Phonon dispersion calculations are essential for determining the dynamical stability of a crystal structure. The presence of imaginary phonon frequencies in the dispersion curves indicates that a structure is dynamically unstable.
For cubic this compound (space group Pm-3m), phonon dispersion calculations along high-symmetry directions (Γ-X-M-Γ-R-X) show no imaginary frequencies, confirming its dynamical stability. frontiersin.orgnih.gov These calculations are crucial for validating the predicted crystal structures before investigating other properties. The phonon dispersion curves of HfN show distinct acoustic and optical branches. rjstonline.com The longitudinal optical (LO) and transverse optical (TO) modes are degenerate at the Γ point, but this degeneracy is lifted at other points in the Brillouin zone due to long-range Coulomb interactions. rjstonline.com
Elastic Constant Determinations (e.g., C₁₁, C₁₂, C₄₄)
DFT is widely used to calculate the single-crystal elastic constants (Cᵢⱼ) of materials. For a cubic system like rock-salt HfN, there are three independent elastic constants: C₁₁, C₁₂, and C₄₄. These constants are fundamental to understanding the mechanical response of the material to external stress.
The calculated elastic constants for cubic HfN are used to verify its mechanical stability through the Born-Huang criteria: C₁₁ - C₁₂ > 0, C₁₁ + 2C₁₂ > 0, and C₄₄ > 0. frontiersin.orgnih.gov DFT calculations have yielded values for these constants, confirming the mechanical stability of HfN. frontiersin.orgnih.gov From these fundamental constants, other important mechanical parameters such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived. frontiersin.orgnih.gov
| Property | Value | Reference |
|---|---|---|
| C₁₁ | 551.16 | frontiersin.orgnih.gov |
| C₁₂ | 92.96 | frontiersin.orgnih.gov |
| C₄₄ | 24.31 | frontiersin.orgnih.gov |
| Bulk Modulus (B) | 280 - 306 | uspex-team.orgopen.ac.uk |
| Bulk Modulus (B) | 245.68 | frontiersin.orgnih.gov |
| Shear Modulus (G) | 72.03 | frontiersin.orgnih.gov |
| Young's Modulus (E) | 600 | researchgate.net |
Ab Initio Computations in this compound Thermodynamics
Ab initio thermodynamics combines first-principles calculations with thermodynamic principles to predict phase stability and thermodynamic properties at finite temperatures and pressures.
Enthalpy of Formation (EOF) Analysis
The enthalpy of formation (ΔHբ) is a critical thermodynamic quantity that indicates the stability of a compound with respect to its constituent elements. First-principles calculations provide a reliable method for determining the enthalpy of formation for various this compound phases.
The calculated formation enthalpy for rock-salt HfN is negative, indicating that it is a thermodynamically stable compound. nih.gov One study reported a calculated formation enthalpy of -5.169 eV/atom. researchgate.net Another experimental value, determined by combustion calorimetry and corrected with modern thermodynamic data, is -89.3 ± 0.6 kcal/mol. iaea.org
EOF analysis is also crucial for understanding phase transitions. For example, the phase transition in HfNₓ films from a rock-salt structure to a nitrogen-rich cubic Hf₃N₄ structure is driven by energy minimization, which is elucidated by comparing the enthalpies of formation of the different phases involved. researchgate.net Calculations have shown that while forming non-stoichiometric HfN₁₋ₓ by the evolution of N₂ gas is enthalpically unfavorable, there is a clear enthalpy gain when stoichiometric HfN reacts with excess Hf metal. open.ac.uk
| Method | Value | Reference |
|---|---|---|
| Calculation (DFT) | -5.169 eV/atom | researchgate.net |
| Experiment (Combustion Calorimetry) | -89.3 ± 0.6 kcal/mol | iaea.org |
Molecular Dynamics and Monte Carlo Simulations
Computational simulation methods like Molecular Dynamics (MD) and Monte Carlo (MC) are instrumental in understanding the material properties of this compound (HfN) at an atomic level. These techniques provide insights into structural stability, defect dynamics, and thermodynamic properties that can be challenging to measure experimentally.
Ab initio molecular dynamics (AIMD), which combines molecular dynamics with first-principles electronic structure calculations, has been employed to predict the fundamental properties of hafnium-based compounds. For instance, AIMD calculations predicted that hafnium carbonitride (HfC₀.₇₅N₀.₂₂) has a melting point of 4,110 ± 62 °C, which was later substantiated by experimental tests confirming a melting point above 4,000 °C. wikipedia.org AIMD has also been used to simulate the surface interactions on HfN, such as the effects of energetic ion impingement on a hydroxylated HfN(200) surface, providing a detailed view of surface reactions and desorption processes. researchgate.net
First-principles calculations based on density functional theory (DFT) have been used to determine the mechanical stability of cubic HfN. frontiersin.org These calculations yield the elastic constants required to verify the Born–Huang stability criteria. frontiersin.org
| Property | Value (GPa) | Criterion | Result |
| C₁₁ | 551.16 | C₁₁ - C₁₂ > 0 | Stable |
| C₁₂ | 92.96 | C₁₁ + 2C₁₂ > 0 | Stable |
| C₄₄ | 24.31 | C₄₄ > 0 | Stable |
| Data sourced from first-principles calculations for cubic HfN. frontiersin.org |
Kinetic Monte Carlo (kMC) simulations are particularly useful for studying the influence of defects on material properties over longer timescales. While extensive kMC research on HfN is emerging, studies on related hafnium compounds like hafnium oxide (HfO₂) and hafnium zirconium oxide (Hf₁₋ₓZrₓO₂) highlight the methodology's power. In these materials, kMC simulations model the movement of oxygen vacancies and their role in phenomena like resistive switching in memristive devices and the formation of ferroelectric phases. colab.wsacs.org These simulation approaches are also applied to model the deposition process of thin films, helping to understand how parameters like gas pressure and temperature influence the resulting morphology of transition metal nitrides. researchgate.net
Computational Modeling of Optical Response
The optical and plasmonic properties of this compound are heavily investigated using computational models. These models allow researchers to predict how HfN will interact with light, particularly when structured at the nanoscale. Such predictions are crucial for designing and engineering HfN-based devices for applications in plasmonics, sensing, and photonics. acs.orgresearchgate.netpolymtl.ca Theoretical calculations, often based on density functional theory, are used to determine the phononic properties and phonon band structure, which are important for applications like hot carrier solar cells. researchgate.netresearchgate.net
The Finite-Difference Time-Domain (FDTD) method is a powerful numerical analysis technique used to solve Maxwell's equations in the time domain. It is widely applied to model the optical response of HfN nanostructures. acs.orgacs.org By simulating the interaction of a broadband light source with HfN nanoparticles, nanocavities, or nanodisk arrays, researchers can calculate extinction cross-sections, absorption spectra, and the spatial distribution of electric fields. acs.orgresearchgate.net
FDTD simulations are essential for engineering the localized surface plasmon resonance (LSPR) of HfN nanoparticles. researchgate.netpolymtl.ca The simulations can predict how the LSPR wavelength and intensity will change by tuning nanoparticle size, shape, and composition, guiding experimental fabrication. researchgate.netamolf.nl For example, FDTD calculations have been used to model 10 nm stoichiometric HfN nanoparticles, predicting their optical absorption in the red/near-infrared (NIR) region due to LSPR. researchgate.net
In periodic arrays of HfN nanostructures, FDTD is used to simulate the collective optical response, such as surface lattice resonances (SLRs). These simulations help optimize array parameters like periodicity and particle size to achieve desired spectral features, such as narrow line widths and enhanced refractive index sensitivity for sensing applications. acs.org
| Structure | Periodicity (nm) | Simulated Resonance (nm) | Experimental Resonance (nm) |
| Nanocavity Array | 500 | 575 | 730 |
| Nanocavity Array | 600 | - | 765 |
| Nanodisk Array | 500 | - | 856 |
| Comparison of simulated and experimental plasmonic resonance wavelengths in air for HfN nanoarrays. acs.org |
The simulations often employ a commercial FDTD software package where a simulation domain is defined with appropriate boundary conditions, such as perfectly matched layers (PML), to absorb outgoing waves and prevent reflections. acs.orgacs.org
The Coupled Dipole Approximation (CDA) is a theoretical framework used to understand the collective optical properties of an assembly of nanoparticles, such as those in a periodic array. acs.orgresearchgate.net In the CDA model, each nanoparticle is treated as a point dipole. When illuminated by light, each particle develops an induced dipole moment, which is influenced not only by the incident light but also by the electromagnetic fields radiated by all other dipoles in the array. acs.org
This approach is particularly valuable for explaining the emergence of surface lattice resonances (SLRs) in plasmonic arrays. SLRs arise from the coherent coupling between the localized surface plasmon resonances (LSPRs) of individual nanoparticles and diffractive orders in the plane of the array. acs.org The CDA model governs these dipole-dipole interactions, showing how they can lead to the formation of very narrow and intense resonance peaks in the extinction spectrum, a phenomenon highly desirable for sensing applications. acs.org The results from CDA models are often used in conjunction with FDTD simulations and experimental data to provide a comprehensive understanding of the light-matter interactions in HfN plasmonic systems. acs.orgresearchgate.net
Electronic Structure and Transport Phenomena in Hafnium Nitride
Metallic and Semiconducting Behavior of Hafnium Nitride Phases
This compound can exist in different stoichiometries, which fundamentally dictates its electronic behavior. The most common phase, rock-salt cubic HfN, is inherently metallic. purdue.edupurdue.eduaip.org This metallic nature arises from the overlap of the hafnium 5d and nitrogen 2p orbitals, creating a broad band of electronic states that crosses the Fermi level. aip.org
In contrast, nitrogen-rich phases of this compound, such as the orthorhombic Hf₃N₄, exhibit semiconducting or insulating properties. frontiersin.orgaip.orgresearchgate.net The higher nitrogen content in these phases leads to a filling of the electronic bands, resulting in the opening of a bandgap. researchgate.net Theoretical calculations have shown that the orthorhombic Pnma structure of Hf₃N₄ is more stable for this stoichiometry and is an insulator. aip.orgresearchgate.net The transition from metallic to insulating behavior can be induced by the formation of nitrogen vacancies in the insulating Hf₃N₄ phase, which converts it back to the metallic MN phase. aip.orgresearchgate.net
Furthermore, theoretical studies have predicted other semiconducting phases of this compound. For instance, hafnium dinitride (HfN₂) in chiral crystal structures (P3₁21 and P3₂21) has been calculated to be a semiconductor with a significant bandgap of 1.838 eV. rsc.org This is in stark contrast to the typically metallic nature of other transition metal dinitrides. rsc.org The transition from a metallic to a semiconducting state in these phases is attributed to changes in the crystal and electronic structures. rsc.org
The layered β-HfNCl polytype is another example of a this compound compound that is initially a band gap insulator. rsc.orgaps.org However, upon intercalation with elements like lithium or sodium, it can become a superconductor at low temperatures. rsc.orgacs.orgcapes.gov.br
Electronic Band Structure Characterization
The electronic band structure of this compound provides a detailed picture of its electronic properties. First-principles calculations, such as those based on density functional theory (DFT), have been instrumental in characterizing the band structure of different HfN phases. purdue.eduaip.orgaip.orgfrontiersin.orgfrontiersin.orgnih.gov
For the common metallic rock-salt HfN, the band structure is characterized by the overlap of valence and conduction bands. frontiersin.org The states near the Fermi level are primarily derived from the d-orbitals of the hafnium atoms, with some contribution from the p-orbitals of nitrogen. purdue.eduaip.orgaip.org This overlap is responsible for its metallic conductivity. aip.org
In metallic HfN, the Fermi level lies within a broad band of states, confirming its metallic character. aip.orgfrontiersin.org The density of states at the Fermi level is significant, which is typical for a metal. purdue.edu First-principles calculations have shown that in cubic HfN, interesting topological states, such as a 0-D triple nodal point and a 1-D topological nodal ring, can exist near the Fermi level in the absence of spin-orbit coupling. frontiersin.orgfrontiersin.org When spin-orbit coupling is considered, these features can evolve; for instance, the triple nodal point can be gapped, and a Dirac point may appear. frontiersin.orgfrontiersin.orgnih.gov
In HfN/ScN metal/semiconductor superlattices, the Fermi level is located within the conduction band, indicating the metallic nature of the superlattice in the in-plane direction. purdue.edu Along the cross-plane direction, the electronic bands become flatter near the Fermi energy, which is a desirable characteristic for enhancing the power factor in thermoelectric applications. purdue.edunih.gov
Stoichiometry plays a crucial role in shaping the electronic band structure of this compound. As the nitrogen content increases, the electronic bands are progressively filled. In nitrogen-rich phases like Hf₃N₄, this leads to the opening of a bandgap, transforming the material into a semiconductor or insulator. researchgate.net The calculated band structure for orthorhombic Hf₃N₄ shows a clear bandgap, in contrast to the metallic band structure of rock-salt HfN. aip.orgresearchgate.net
Conversely, nitrogen deficiency (substoichiometry) in HfN₁₋ₓ also influences the electronic structure. While it remains metallic, the density of states and the position of the Fermi level can be altered. aip.orgresearchgate.net This tunability of the electronic structure through stoichiometry is key to tailoring the properties of HfN for specific applications, such as adjusting the work function for metal gate electrodes. preston.co.nz Studies have shown that the binding energy of hafnium core levels increases with decreasing nitrogen content, suggesting an increase in the ionicity of the bonding. researchgate.net
Electrical Conductivity and Resistivity Studies
The electrical conductivity and its inverse, resistivity, are fundamental transport properties of this compound that are highly dependent on various factors, including deposition parameters, crystallinity, and microstructure.
The conditions under which this compound films are grown significantly impact their electrical properties. For instance, HfN thin films fabricated by DC sputtering showed that the electrical resistivity varied with the substrate temperature. scientific.net Films grown at room temperature exhibited a higher electrical resistivity compared to those grown at elevated temperatures. scientific.net
Deposition techniques and the parameters within those techniques have a profound effect. For HfN films prepared by reactive RF sputtering, the electrical resistivity was found to change dramatically—over eight orders of magnitude—as the fraction of nitrogen in the sputtering atmosphere was varied. nasa.gov Similarly, for films grown by plasma-enhanced atomic layer deposition (PEALD), the resistivity is highly dependent on the plasma conditions, such as power and pulse time. researchgate.net Increasing the ion energy during PEALD has been shown to significantly decrease the electrical resistivity of HfNₓ films. d-nb.info
The choice of precursor and reactive gas in chemical vapor deposition (CVD) and atomic layer deposition (ALD) is also critical. Using an Ar-H₂ plasma in PEALD has been shown to produce HfNₓ films with very low resistivity, comparable to that of films grown by physical vapor deposition (PVD) methods. d-nb.info In contrast, using an NH₃/Ar plasma can lead to nitrogen-rich, insulating Hf₃N₄ phases with significantly higher resistivity. aip.org
The crystalline quality and microstructure of this compound films are intrinsically linked to their electrical transport properties. Generally, films with better crystallinity and a denser microstructure exhibit lower electrical resistivity. mdpi.comresearchgate.net
For instance, HfN films deposited by high-power impulse magnetron sputtering (HiPIMS) at low temperatures can achieve a dense coating with good crystallinity, which is beneficial for electrical conductivity. mdpi.com The orientation of the crystal grains can also play a role. Some studies have shown that a (111) preferred orientation is associated with lower resistivity. researchgate.netd-nb.info
The presence of defects, such as grain boundaries, pores, and impurities, can increase electron scattering and thus increase resistivity. mdpi.com For example, oxygen incorporation into the film is known to deteriorate electrical conductivity. d-nb.inforesearchgate.net Therefore, deposition techniques that minimize porosity and impurity content are crucial for achieving highly conductive HfN films. d-nb.info The grain size itself can also be a factor; intense ion bombardment during deposition can lead to a reduction in grain size, which may affect the electrical properties. oak.go.kr
Data Tables
Table 1: Electrical Resistivity of this compound Films under Different Deposition Conditions
| Deposition Method | Substrate Temperature (°C) | Key Deposition Parameter | Resulting Resistivity (Ω·cm) | Reference |
| DC Sputtering | 25 | - | 1.23 x 10¹³ (mW-cm) | scientific.net |
| Reactive RF Sputtering | Not specified | Nitrogen fraction (fN₂) 0.10 to 0.85 | Changes over 8 orders of magnitude | nasa.gov |
| PVD | Not specified | - | (1–2) x 10⁻⁴ | d-nb.info |
| ALD (PEALD) | Not specified | Increased ion energy up to 304 eV | 4.1 x 10⁻⁴ | d-nb.info |
| CVD | Not specified | - | 1 x 10⁻³ | d-nb.info |
| PEALD | 250 | H₂/Ar plasma | ~770 x 10⁻⁶ | aip.org |
| PEALD | 250 | NH₃/Ar plasma | ~1.5 | aip.org |
Work Function Measurements and Engineering
The work function of a material, a critical parameter in electronic devices, represents the minimum energy required to remove an electron from its surface. For this compound (HfN), this property has been the subject of detailed investigation, particularly for thin films prepared by methods such as radio-frequency (RF) magnetron sputtering. iaea.orgaip.orgosti.govaip.org Measurements performed in air using a Kelvin probe on as-deposited HfN thin films have shown work function values ranging between 4.6 and 4.7 eV. aip.org
The work function of HfN is not a fixed value and can be engineered through various post-deposition treatments and by controlling the material's stoichiometry. iaea.orgieice.org Studies have shown that the work function of HfN thin films demonstrates a dependence on the nitrogen content; it tends to increase as the nitrogen-to-hafnium ratio (N/Hf) increases within the 0.9 to 1.1 range. ieice.org
Surface cleaning processes have proven effective in modifying the work function. iaea.orgaip.orgosti.gov Thermal treatment is one such method. Annealing HfN thin films at a temperature of 300°C has been shown to reduce the work function by a significant 0.7 eV. iaea.orgaip.orgosti.govresearchgate.net Once heated, the film retains this lower work function value even after it has cooled to room temperature. iaea.orgosti.govaip.org Another effective technique is ion bombardment. Exposing the HfN surface to a thin plasma with a sample bias of -10 V can decrease the work function by 0.6 eV. iaea.orgaip.orgosti.govaip.org However, a higher bias of -50 V leads to more complex behavior, initially decreasing the work function before causing it to increase with longer processing times. iaea.orgaip.orgosti.gov Through these engineering techniques, the lowest reported attainable work function for HfN thin films is 4.00 eV, although it is noted that these surfaces were not entirely free from oxygen contamination. iaea.orgaip.orgaip.org
Work Function of this compound (HfN) Under Various Conditions
| Condition | Work Function (eV) | Reference |
|---|---|---|
| As-deposited (in air) | 4.6 - 4.7 | aip.org |
| After Thermal Treatment (300°C) | Reduced by 0.7 | iaea.orgaip.orgosti.gov |
| After Ion Bombardment (-10V bias) | Reduced by 0.6 | iaea.orgaip.orgosti.gov |
| Lowest Attainable (post-processing) | 4.00 | iaea.orgaip.orgaip.org |
Superconducting Properties and Critical Temperature Studies
This compound is recognized as a superconductor, a property that has garnered significant interest for potential applications in cryoelectronics. forsman.com.cnmdpi.com Investigations into its superconducting characteristics reveal a material with promising, albeit variable, properties depending on its form and preparation.
For HfN thin films, a superconducting phase transition has been observed with a critical temperature (T_c) reaching up to 5.84 K. aip.org Other studies have reported a T_c of 8.8 K for HfN. researchgate.net These films also exhibit a critical magnetic field of 1.73 T and a coherence length of 14 nm. aip.org Research indicates that the critical temperature can be influenced by film thickness, with a decrease in T_c observed in thinner films, suggesting mesoscopic behavior limited by geometry and grain size. aip.org
The superconducting properties can be dramatically altered by doping. For instance, electron-doped layered this compound chloride (HfNCl), when intercalated with lithium, exhibits a significantly higher superconducting transition temperature of approximately 25.5 K. aps.org Studies on these doped compounds have provided insight into the fundamental nature of superconductivity in HfN-based materials. Nuclear Magnetic Resonance (NMR) measurements on ¹⁵N isotopes in Li-doped HfNCl show that the Knight shift decreases towards zero below the critical temperature, which is strong evidence for an even-parity spin-singlet pairing symmetry. aps.org This indicates that the nitrogen site is crucial for the emergence of superconductivity. aps.org Furthermore, a very small nitrogen isotope shift was observed, which suggests that the high critical temperature in these compounds cannot be fully explained by the traditional BCS theory of superconductivity. aps.org
Superconducting Properties of this compound (HfN)
| Material Form | Critical Temperature (T_c) | Critical Field (H_c) | Coherence Length (ξ) | Reference |
|---|---|---|---|---|
| HfN Thin Film | up to 5.84 K | 1.73 T | 14 nm | aip.org |
| HfN | 8.8 K | Not Reported | Not Reported | researchgate.net |
| Li-doped HfNCl | ~25.5 K | Not Reported | Not Reported | aps.org |
Topological Electronic States in this compound
Recent first-principles calculations have identified cubic this compound as a topological semimetal, hosting a variety of unique electronic states. nih.govfrontiersin.orgnih.gov These topological features, which are characterized by non-trivial band crossings near the Fermi level, are predicted to exist in the cubic (CsCl-type, space group Pm-3m) phase of HfN. nih.govfrontiersin.orgresearchgate.net
Nodal Point and Nodal Ring Semimetal Characteristics
In the absence of spin-orbit coupling (SOC), theoretical models predict that cubic HfN is a novel topological semimetal that simultaneously hosts both a zero-dimensional (0D) triple nodal point and a one-dimensional (1D) topological nodal ring. nih.govfrontiersin.orgnih.govresearchgate.net The triple nodal point arises from the crossing of a non-degenerate band and a doubly degenerate band at the Γ point in the Brillouin zone. nih.gov
Concurrently, the material exhibits a band crossing along a closed loop in momentum space, forming a topological nodal ring. nih.govfrontiersin.org This nodal ring is classified as a "type I" nodal ring, which is defined by the dispersion of the crossing bands. nih.govfrontiersin.org A significant aspect of these topological features is that they appear near the Fermi level, making them potentially accessible to experimental verification. nih.govfrontiersin.orgnih.gov
Dirac Point Formation
The inclusion of spin-orbit coupling (SOC) in the calculations fundamentally alters the topological electronic structure of cubic HfN. nih.govfrontiersin.orgnih.gov The SOC effect lifts the degeneracy at the triple nodal point, causing it to become gapped; specifically, an energy band gap of 0.25 eV opens at the Γ point. nih.govfrontiersin.org
However, the introduction of SOC also leads to the formation of a new topological element. nih.govresearchgate.net Along the Γ-R direction in the Brillouin zone, a different band-crossing point emerges at an energy of -0.235 eV below the Fermi level. nih.govfrontiersin.org Because time-reversal and inversion symmetries are preserved, each band is twofold degenerate, making this new crossing a fourfold degenerate Dirac point. nih.govfrontiersin.org The nodal ring that exists in the absence of SOC is also gapped by the spin-orbit interaction, with a calculated gap of approximately 80 meV. frontiersin.org This transition from a triple nodal point and nodal ring semimetal to a Dirac point material under the influence of SOC highlights the rich and tunable electronic properties of this compound. nih.govfrontiersin.org
Optical Response and Photon Material Interactions of Hafnium Nitride
Absorption and Reflectance Spectroscopy of Hafnium Nitride Films
The optical properties of this compound thin films are primarily characterized by their absorption and reflectance spectra. These films typically exhibit strong absorption at lower wavelengths, which is attributed to interband transitions. mdpi.com As the wavelength increases, the absorbance decreases to a minimum before rising again in the near-infrared (NIR) region due to intraband transitions, a characteristic of free-electron absorption. mdpi.comresearchgate.net
Tuning Optical Properties via Growth Conditions and Stoichiometry
The optical properties of this compound films are not fixed but can be intentionally modified by controlling the deposition parameters and the stoichiometry of the material. preston.co.nzacs.orgacs.org This tunability is a key advantage for designing HfN-based optical and plasmonic devices. acs.orgoptica.org
Growth Conditions:
Physical vapor deposition (PVD) techniques like magnetron sputtering and pulsed laser deposition are commonly used to fabricate HfN thin films. mdpi.com Several factors during the growth process can be adjusted to tailor the optical response:
Substrate Temperature: Increasing the substrate temperature during deposition (e.g., above 500 °C) can lead to higher crystal quality, resulting in a higher reflectance that extends further into the ultraviolet (UV) region. preston.co.nzaip.orgaip.org
Substrate Bias: Applying a negative substrate bias during sputtering can reduce nitrogen and hafnium vacancies in the film, leading to improved optical reflectivity. researchgate.net
Deposition Technique: The use of techniques like reactive gas-timing (RGT) RF magnetron sputtering allows for the control of grain size and chemical composition at room temperature, which in turn affects the optical absorption properties. mdpi.com For instance, longer N2 turn-on times in the RGT technique can increase absorbance in the long-wavelength region. mdpi.com
Plasma Power: In plasma-assisted pulsed laser deposition, films grown at moderate plasma power tend to exhibit higher reflectance. preston.co.nzaip.org
Stoichiometry:
The ratio of hafnium to nitrogen atoms (stoichiometry, denoted as HfNx) is a critical parameter that dictates the electronic structure and, consequently, the optical properties of the films. acs.orgacs.org
Nitrogen Content: The optical reflectivity of HfN films can be effectively tuned by changing the nitrogen concentration during deposition. acs.orgacs.org The underlying mechanism involves a transition from nitrogen vacancies (V_N) in sub-stoichiometric films (x < 1) to hafnium vacancies (V_Hf) in over-stoichiometric films (x > 1). acs.orgresearchgate.net These vacancies act as donor-like and acceptor-like defects, respectively, altering the density of free electrons and acting as scattering sites, which significantly impacts the dielectric function and reflectivity. acs.orgresearchgate.net
Vacancy Effects: The presence and type of point defects (vacancies) introduce changes in the electronic properties in three main ways: by affecting the density of free electrons, the mean free path of free electrons, and the interband transition absorption of bound electrons. acs.orgresearchgate.net For example, specific absorption bands related to these vacancies have been identified at approximately 0.81, 2.27, and 3.75 eV. acs.orgresearchgate.net
Epsilon-Near-Zero (ENZ) Wavelength: The wavelength at which the real part of the dielectric permittivity (ε₁) crosses zero (the ENZ wavelength) is dependent on the metal-to-nitrogen ratio. optica.org By controlling the stoichiometry, the ENZ wavelength of HfN can be tuned, which is beneficial for applications requiring operation at specific wavelengths. optica.org Altering the stoichiometry by about ±20% can shift the ENZ wavelength by 150-200 nm. optica.org
The ability to tune the optical properties through both growth conditions and stoichiometry provides a versatile platform for optimizing this compound for specific applications, from reflective coatings to advanced plasmonic devices. mdpi.compreston.co.nzacs.org
Optical Constants Determination
The optical properties of a material are fundamentally described by its complex refractive index (N = n + ik) or, equivalently, its complex dielectric function (ε = ε' + iε''). Here, n is the refractive index, k is the extinction coefficient, ε' is the real part, and ε'' is the imaginary part of the dielectric function. For this compound, these optical constants have been determined using various techniques, most notably variable angle spectroscopic ellipsometry (VASE). acs.orgoptica.orgdiva-portal.org
The optical constants of HfN films are influenced by factors such as film thickness and stoichiometry. diva-portal.orgspiedigitallibrary.org For instance, studies on sputtered HfN films have shown that thinner films tend to have larger n-values and smaller k-values in the visible and near-infrared ranges. diva-portal.org This thickness dependence has been attributed to a shorter relaxation time for electrons in thinner films. diva-portal.org
The dielectric function of HfN exhibits characteristics of a Drude-like metal. The real part of the dielectric constant (ε') is negative over a broad spectral range, which is a hallmark of metallic behavior. acs.org The imaginary part (ε'') represents the material's optical losses. acs.org By carefully controlling the stoichiometry, it is possible to achieve low-loss and high-quality epsilon-near-zero (ENZ) resonance in the near-UV region (around 340-380 nm). researchgate.netresearchgate.net
The Drude-Lorentz model is often employed to analyze the optical properties and to separate the contributions from free electrons (intraband transitions) and bound electrons (interband transitions). acs.orgresearchgate.net The analysis reveals that the optical effective mass of the d-electrons in HfN is in the range of 0.82–0.95 of the free electron mass. diva-portal.org The interband contribution to the dielectric function shows a sharp increase for wavelengths shorter than 400 nm, indicating the onset of interband transitions. diva-portal.org
The quality of HfN for plasmonic applications can be assessed using quality factors for surface plasmon polaritons (Q_SPP) and localized surface plasmon resonance (Q_LSPR), which are derived from the real and imaginary parts of the dielectric function. acs.org Optimized HfN films can exhibit a gold-like color and metallic behavior down to approximately 360 nm, with high free-carrier concentration and minimal energy losses. acs.org
Below is a table summarizing the optical properties of HfN films under different conditions, as determined by spectroscopic ellipsometry.
| Film Stoichiometry (x in HfNx) | Wavelength Range (nm) | Real Part of Dielectric Function (ε') | Imaginary Part of Dielectric Function (ε'') | Reference |
| 1.05 | 193 - 1690 | Varies with wavelength | Varies with wavelength | optica.org |
| 0.85 | 193 - 1690 | Varies with wavelength | Varies with wavelength | optica.org |
| 1.20 | 193 - 1690 | Varies with wavelength | Varies with wavelength | optica.org |
Plasmonic Behavior in this compound Nanostructures
This compound has emerged as a compelling alternative to conventional noble metals for plasmonic applications due to its favorable optical properties, high-temperature stability, and CMOS compatibility. mdpi.comamolf.nlacs.org Its plasmonic behavior, arising from the collective oscillation of free electrons, can be harnessed in various nanostructured configurations.
Localized Surface Plasmon Resonance (LSPR) Studies
Localized surface plasmon resonance (LSPR) is an optical phenomenon that occurs when light interacts with metallic nanoparticles smaller than the incident wavelength, leading to enhanced local electromagnetic fields. mdpi.comuu.nl this compound nanoparticles (HfN NPs) exhibit LSPR, making them suitable for applications such as surface-enhanced Raman scattering (SERS). mdpi.comresearchgate.net
The LSPR of HfN NPs can be observed as a distinct absorption feature. diva-portal.orgpolymtl.ca For stoichiometric, crystalline fcc HfN NPs with a mean size of 10 nm, absorption below 500 nm is due to interband transitions, while absorption in the red/near-infrared (NIR) region is attributed to intraband transitions and LSPR. researchgate.netpolymtl.caa-z.lu The position and intensity of the LSPR peak can be engineered by tuning the nanoparticle's composition, size, and shape, as well as the refractive index of the surrounding medium. escholarship.orgresearchgate.netdiva-portal.org For example, HfN NPs synthesized by laser ablation in different organic solvents showed plasmonic absorption bands with maxima around 590 nm, 620 nm, and 650 nm. rsc.org
The fabrication of arrays of HfN nanoparticles using techniques like electron-beam lithography and focused ion beam milling has enabled the systematic study of their plasmonic properties. amolf.nlrsc.org Cathodoluminescence mapping has been used to identify standing-wave plasmon resonances on HfN nanorods and localized resonances on nanotriangles. amolf.nl These studies have confirmed that lithographically fabricated HfN nanoparticles exhibit clear surface plasmon resonances, paving the way for their use in various plasmonic applications. amolf.nlrsc.org
| Nanoparticle Synthesis/Fabrication Method | Mean Particle Size/Shape | LSPR Peak Position | Key Findings | Reference |
| Gas Aggregation using Reactive Magnetron Sputtering | 10 nm | Red/NIR region | Optical response can be engineered by tuning NP composition. | polymtl.caa-z.lu |
| Solid-State Metathesis | 22.7 nm (average) | Visible region | LSPR frequency depends on solvent refractive index and nanocrystal size. | researchgate.netuu.nl |
| Ultrashort Laser Ablation in Organic Solutions | - | ~590-650 nm | LSPR peak is red-shifted compared to pure HfN NPs due to nitrogen-deficient and oxynitride phases. | rsc.org |
| Electron-Beam Lithography/Focused Ion Beam Milling | Nanorods, Nanotriangles | Visible to NIR | Clear surface plasmon resonances observed, similar to those in FIB-milled particles. | amolf.nlrsc.org |
Surface Plasmon Polaritons (SPPs) Investigations
Surface plasmon polaritons (SPPs) are electromagnetic waves that propagate along the interface between a metal and a dielectric material, with the electromagnetic field decaying exponentially into both media. This compound thin films have been shown to support the propagation of SPPs and exhibit excellent quality factors for these modes. mdpi.comacs.org
Investigations into HfN have demonstrated its potential for SPP-based applications. Reflectance studies on HfN films with nanohole arrays have shown signatures of SPPs and their coupling with localized surface plasmon resonance. researchgate.net The fabrication of HfN nanocavity arrays on fused silica (B1680970) substrates has allowed for the study of grating-coupled SPPs. acs.org In these structures, the periodic arrangement of nanocavities acts as a grating that couples incident light into SPP modes. acs.org
The resonance wavelength of these SPPs can be tuned by adjusting the lattice periodicity of the nanocavity array. acs.org As the period of the array increases, a red-shift in the resonance wavelength is observed. acs.org These HfN nanocavity arrays have demonstrated high bulk refractive index sensitivity, reaching up to 636 nm/RIU, making them promising for refractometric sensing applications. acs.orgnih.gov The quality factor for SPPs (Q_SPP), which is a measure of the propagation length, is a key parameter for evaluating the performance of HfN films in SPP-based devices. acs.org
| HfN Structure | Substrate | Key Findings | Bulk Refractive Index Sensitivity (nm/RIU) | Reference |
| Nanocavity Arrays | Fused Silica | SPP resonance is tunable by adjusting lattice periodicity. | Up to 636 | acs.orgnih.gov |
| Nanohole Arrays | - | Reflectance studies show signatures of SPPs and their coupling with LSPR. | 470.49 | researchgate.net |
Plasmonic Surface Lattice Resonance (SLR) Phenomena
Surface lattice resonances (SLRs) are collective plasmonic modes that arise in periodic arrays of nanoparticles. They result from the coherent coupling between the localized surface plasmon resonance of individual nanoparticles and diffractive orders (Rayleigh anomalies) of the periodic lattice. acs.orgresearchgate.net This coupling leads to narrower spectral linewidths and enhanced electromagnetic fields compared to the LSPR of individual particles. acs.org
This compound nanodisk arrays have been fabricated to investigate SLR phenomena. acs.org In these arrays, the interaction of a diffracted wave propagating in the plane of the array with the LSPR of individual nanodisks gives rise to SLR characteristics. acs.orgresearchgate.net The SLR peak exhibits a red-shift as the refractive index of the surrounding medium increases. acs.orgresearchgate.net
By varying the lattice spacing of the HfN nanodisk arrays, it is possible to tune the SLR wavelength. acs.org For instance, as the periodicity of the array increases, the resonance wavelength extends to longer wavelengths. acs.org The coupling between LSPR and diffractive orders in HfN nanodisk arrays results in significantly narrower spectral features, with quality factors exceeding 60. acs.orgnih.gov This sharp spectral response makes HfN-based SLR structures highly suitable for sensing applications. acs.org
| HfN Nanostructure Array | Periodicity (nm) | Observed Phenomenon | Key Findings | Quality Factor (Q) | Reference |
| Nanodisk Arrays | 500, 550, 600 | Surface Lattice Resonance (SLR) | Coupling between LSPR and diffractive orders leads to narrower spectral linewidths. | > 60 | acs.orgnih.gov |
| Nanodisk Arrays | 500 | Plasmonic resonance at 778 nm in water, red-shifts with increasing refractive index. | SLR peak red-shifts with increasing refractive index of the medium. | - | acs.orgresearchgate.net |
| Nanodisk Arrays | 500, 550, 600 | SLR | Dip width reduces from 115 nm at 500 nm period to 15 nm at 600 nm period. | - | researchgate.net |
Refractometric Sensing Applications of Plasmonic this compound
This compound (HfN) is increasingly recognized as a viable alternative plasmonic material for refractometric sensing applications. acs.orgacs.org Its inherent advantages, such as compatibility with CMOS fabrication processes, mechanical robustness, and high thermal and chemical stability, make it a superior choice over conventional noble metals like gold (Au) and silver (Ag) for certain applications. acs.orgacs.orgnih.gov The principle of refractometric sensing relies on the high sensitivity of plasmonic materials to changes in the local dielectric environment. nih.gov
The performance of these sensors is often quantified by two key metrics: the bulk refractive index sensitivity (S), measured in nanometers per refractive index unit (nm/RIU), and the figure of merit (FOM), which is the ratio of the sensitivity to the full width at half maximum (FWHM) of the resonance peak. A higher FOM value indicates superior sensing resolution.
Recent research has focused on engineering various HfN-based nanostructures to optimize their sensing capabilities. For instance, HfN nanocavity arrays have been shown to exhibit grating-coupled surface plasmon polaritons (SPPs) that are tunable by adjusting the lattice period. acs.org In one study, an HfN plasmonic nanocavity array with a 600 nm period achieved a high bulk refractive index sensitivity of up to 636 nm/RIU and a figure of merit (FOM) of 17.3. acs.orgacs.org Another investigation utilizing HfN nanohole arrays reported a sensitivity of 470.49 nm/RIU with a FOM of 14.42. researchgate.net These results are comparable to the performance of some gold-based nanostructures, positioning HfN as a competitive alternative material in the field. acs.org
The table below provides a summary of reported refractometric sensing performance for various HfN-based platforms.
| HfN Platform | Sensitivity (nm/RIU) | Figure of Merit (FOM) |
| Nanocavity Arrays (600 nm period) | 636 | 17.3 |
| Nanohole Arrays | 470.49 | 14.42 |
Carrier Dynamics and Hot Carrier Phenomena
The ultrafast dynamics of photo-generated "hot" carriers in this compound are of significant interest for the development of advanced applications like hot carrier solar cells. researchgate.netkrichlab.ca The efficiency of such devices hinges on the ability to extract these energetic carriers before they lose their excess energy to the crystal lattice through thermalization. researchgate.netspiedigitallibrary.org Materials that can slow this carrier cooling process are therefore highly sought after. krichlab.caspiedigitallibrary.org
Transient Absorption Spectroscopy for Carrier Cooling Rates
Transient absorption (TA) spectroscopy is a critical tool for investigating the ultrafast carrier dynamics in materials like HfN. researchgate.netresearchgate.net This pump-probe technique allows for the real-time tracking of photoexcited carrier populations as they relax. researchgate.net
TA studies on HfN thin films have revealed complex decay dynamics. researchgate.net Immediately following photoexcitation, the TA spectra show features such as an excited state absorption (ESA) peak and a ground-state bleach (GSB) peak. researchgate.netresearchgate.net Significantly, the decay of these transient features in HfN has been observed to occur on a nanosecond timescale. researchgate.netquantsol.org Specifically, exponential fits to the time traces of the ESA and GSB signals have yielded time constants of 2.9 ns and 3.0 ns, respectively. researchgate.net This is notably slower than the picosecond-scale thermalization observed in many conventional semiconductors, suggesting that HfN can maintain a hot carrier population for a significantly longer duration. researchgate.netquantsol.org This prolonged lifetime is a crucial attribute for potential hot carrier device applications. researchgate.net
Phononic Properties and Hot Carrier Absorption Mechanisms
The mechanism behind the slowed carrier cooling in this compound is intrinsically linked to its phononic properties. spiedigitallibrary.orgresearchgate.net The cooling of hot carriers is primarily mediated by electron-phonon coupling, where energetic electrons lose energy by emitting phonons (lattice vibrations). spiedigitallibrary.org The rate of this energy loss is governed by the available phonon decay pathways. spiedigitallibrary.org
First-principles calculations have confirmed that HfN has a wide optical-to-acoustic phonon band gap and a smaller optical phonon dispersion, both of which are properties that favor slower hot carrier cooling rates. researchgate.net The strength of the electron-phonon coupling can also be influenced by factors such as epitaxial strain and nitrogen concentration, suggesting pathways to further engineer these properties for enhanced device performance. aps.org
Mechanical Behavior and Structural Integrity of Hafnium Nitride
Elastic Properties and Moduli Analysis
The elastic properties of a material dictate its response to mechanical stress and are fundamental to understanding its structural integrity. For hafnium nitride, these properties can vary significantly with its stoichiometry and crystal structure.
Bulk Modulus, Shear Modulus, and Poisson’s Ratio Determinations
The bulk modulus (B), shear modulus (G), and Poisson's ratio (ν) are key indicators of a material's elastic response. The bulk modulus represents resistance to volume change under hydrostatic pressure, while the shear modulus indicates resistance to shape change at a constant volume. Poisson's ratio describes the ratio of transverse to axial strain.
Theoretical calculations have been instrumental in determining these moduli for various phases of this compound. For the common rock-salt (NaCl-type) HfN, the bulk modulus is reported to be around 260 GPa. researchgate.net Different stoichiometries of this compound exhibit a range of elastic moduli. For instance, calculations have shown that the P63/mmc-HfN phase possesses a high shear modulus of 180.6 GPa. uspex-team.org
The elastic moduli for several this compound compounds, as determined by first-principles calculations, are presented in the table below. These values highlight the influence of stoichiometry on the mechanical response of the material.
| Compound | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (E) (GPa) | Poisson's Ratio (ν) |
| P63/mmc-HfN | 291.5 | 180.6 | 442.2 | 0.224 |
| C2/m-Hf3N4 | 245.5 | 170.5 | 413.7 | 0.213 |
| Pnma-Hf3N4 | 233.1 | 104.3 | 269.8 | 0.293 |
| P-1-Hf11N12 | 263.3 | 152.0 | 376.5 | 0.238 |
| P-1-Hf7N8 | 264.0 | 156.4 | 387.6 | 0.239 |
| C2/m-Hf4N5 | 263.8 | 157.1 | 389.2 | 0.239 |
Note: Data sourced from theoretical calculations.
Anisotropy of Elastic Properties
Elastic anisotropy refers to the directional dependence of a material's mechanical properties. In crystalline materials like this compound, the arrangement of atoms in the crystal lattice can lead to different elastic responses along different crystallographic directions. The degree of anisotropy can be quantified using various anisotropic factors. For cubic crystals, a common measure is the Zener anisotropy index, which is equal to 1 for an isotropic material. For cubic HfN, the elastic anisotropy is reported to be 0.50. ingentaconnect.com The investigation of shear anisotropic factors and the ratio of directional bulk modulus can provide a more detailed understanding of this directionality. researchgate.net
Hardness Investigations and Influencing Factors
Hardness is a measure of a material's resistance to localized plastic deformation, such as scratching or indentation. This compound is known for its high hardness, making it a suitable material for protective coatings.
Correlation with Stoichiometry and Deposition Parameters
The hardness of this compound is strongly correlated with its stoichiometry (the N/Hf ratio) and the parameters used during its deposition. Research has shown that both sub-stoichiometric and over-stoichiometric HfN films can exhibit enhanced hardness. For example, HfN₀.₉₀ and HfN₁.₃₂ have been reported to have hardness values of 29.5 GPa and 32 GPa, respectively. researchgate.net
Deposition parameters play a crucial role in determining the final hardness of HfN films. In DC magnetron sputtering, varying the nitrogen flow rate has a significant impact on hardness. One study found that a lower nitrogen flow rate resulted in a maximum hardness of 20 GPa, which decreased as the nitrogen flow rate increased. researchgate.net The sputtering technique itself is also a critical factor. Mid-frequency magnetron sputtering (mfMS) has been shown to produce HfN films with improved mechanical properties compared to direct current magnetron sputtering (dcMS).
The table below illustrates the effect of the Ar/N₂ flux ratio during DC sputtering on the Vickers microhardness of HfN thin films.
| Ar/N₂ Ratio | Vickers Microhardness (GPa) |
| 10 | ~20 |
| 6.66 | Decreasing |
| 5 | Decreasing |
| 4 | Decreasing |
| 3.33 | ~8 |
Note: Data indicates a general trend of decreasing hardness with a decreasing Ar/N₂ ratio (increasing nitrogen content). researchgate.net
Role of Microstructure (Columnar vs. Dense Films)
The microstructure of this compound films, which is heavily influenced by the deposition method, has a profound effect on their hardness. Films deposited by dcMS tend to exhibit a columnar microstructure, which can be rough and less dense. researchgate.net In contrast, techniques like mid-frequency magnetron sputtering (mfMS) and high-power impulse magnetron sputtering (HiPIMS) can produce fully dense microstructures. researchgate.net These denser films generally exhibit higher hardness.
For instance, HfN films deposited by mfMS showed a smoother and denser microstructure as the pulse frequency increased, leading to improved mechanical properties. The hardness of HfN films with a single δ-HfN phase, often associated with denser microstructures, can reach up to 24.5 GPa, while films with mixed phases (δ-HfN and HfN₀.₄) and likely less dense structures, show lower hardness around 18.3 GPa. ingentaconnect.com
Ductility and Brittleness Assessments (e.g., Pugh's Index)
The ductility or brittleness of a material describes its ability to undergo plastic deformation before fracturing. A common empirical criterion for assessing this property is Pugh's index, which is the ratio of the shear modulus to the bulk modulus (G/B). A G/B ratio greater than 0.57 is typically associated with brittle behavior, while a ratio less than 0.57 suggests ductile behavior. uspex-team.org
Based on this index, the ductility of different this compound compounds can be evaluated. For example, the C2/m-Hf₃N₄ phase, with a G/B ratio of approximately 0.69, is predicted to be the most brittle among several Hf-N compounds. Conversely, the Pnma-Hf₃N₄ phase, with a G/B ratio of about 0.45, is considered the most ductile. The G/B ratio can also provide insights into the directionality of bonding within the material, with stronger covalent (directional) bonding contributing to higher hardness. uspex-team.org
The following table presents the G/B ratio for various this compound compounds, offering a comparative assessment of their predicted ductility.
| Compound | G/B Ratio | Predicted Behavior |
| C2/m-Hf3N4 | 0.69 | Brittle |
| P63/mmc-HfN | 0.62 | Brittle |
| C2/m-Hf4N5 | 0.60 | Brittle |
| P-1-Hf7N8 | 0.59 | Brittle |
| P-1-Hf11N12 | 0.58 | Brittle |
| Pnma-Hf3N4 | 0.45 | Ductile |
Note: Data sourced from theoretical calculations.
Mechanical Stability Criteria (Born-Huang Criteria)
The mechanical stability of a crystalline material under hydrostatic pressure is determined by its elastic constants. For a crystal to be stable, the elastic energy must be positive for any small strain, a condition established by the Born-Huang criteria. ioffe.ruarxiv.orgaps.org this compound (HfN) typically crystallizes in the rock-salt (B1) cubic structure. wikipedia.orgncelements.com For cubic crystals, the necessary and sufficient conditions for mechanical stability are defined by a specific set of inequalities involving the elastic stiffness constants (Cij). arxiv.orgaps.org
The Born stability criteria for a cubic crystal are:
C₁₁ > 0
C₄₄ > 0
C₁₁ - C₁₂ > 0
C₁₁ + 2C₁₂ > 0
First-principles calculations have been employed to determine the elastic constants of this compound. These theoretical values allow for an assessment of HfN's intrinsic mechanical stability.
| Elastic Constant | Value (GPa) | Source |
|---|---|---|
| C₁₁ | 569 | materialsproject.org |
| C₁₂ | 114 | materialsproject.org |
| C₄₄ | 121 | materialsproject.org |
Based on the reported values, the stability of HfN can be evaluated:
C₁₁ - C₁₂ : 569 GPa - 114 GPa = 455 GPa > 0
C₁₁ + 2C₁₂ : 569 GPa + 2(114 GPa) = 797 GPa > 0
C₄₄ : 121 GPa > 0
As all three conditions are satisfied, theoretical calculations confirm that cubic this compound is a mechanically stable compound at ambient conditions. materialsproject.org
Incompressibility Studies Under High Pressure
The incompressibility of a material describes its resistance to a uniform reduction in volume under hydrostatic pressure and is quantified by the bulk modulus (K). Materials with a high bulk modulus are considered incompressible. This compound is known for its high incompressibility, a characteristic feature of transition-metal nitrides. uspex-team.orgaps.org
Numerous experimental and theoretical studies have been conducted to determine the bulk modulus of HfN. The values obtained vary depending on the methodology, such as first-principles calculations or high-pressure X-ray diffraction experiments. uspex-team.orgnih.gov For instance, a bulk modulus of 260 GPa for HfN was determined by fitting pressure-volume data to the Birch-Murnaghan equation of state. nih.gov Other studies have reported a range of values, typically between 260 and 306 GPa. uspex-team.orgaps.org
| Bulk Modulus (GPa) | Method/Source | Reference |
|---|---|---|
| 266 | Materials Project (VRH) | materialsproject.org |
| 278 | Reported Value | mdpi.com |
| 260 | Experimental (Ruby fluorescence technique) | nih.gov |
| 260–306 | General reported range | uspex-team.orgaps.org |
High-pressure studies also investigate the structural stability and phase transitions of materials. Theoretical investigations have indicated that the common rock-salt (B1) structure of HfN will transform into a Cesium Chloride (CsCl) type structure (B2) at extremely high pressures, with predicted transition pressures around 275 GPa. uspex-team.orgaps.org Furthermore, first-principles evolutionary calculations have explored other potential phases of this compound that could be stable under pressure. uspex-team.org These studies have identified a metallic P6₃/mmc-HfN phase that is energetically more favorable than the NaCl-type HfN at zero pressure and remains so up to high pressures. uspex-team.orgaps.org Other novel this compound compounds, such as HfN₁₀, have been predicted to become stable at moderate pressures above 23 GPa. uspex-team.orgaps.org Such research highlights the complex behavior of the hafnium-nitrogen system under extreme conditions.
Defect Chemistry and Non Stoichiometric Studies in Hafnium Nitride
Mechanisms of Non-Stoichiometry Accommodation
Hafnium nitride, like many transition metal nitrides, can exist over a range of compositions, deviating from the ideal 1:1 stoichiometric ratio. This non-stoichiometry is primarily accommodated through the formation of point defects. Theoretical and experimental studies have investigated several potential mechanisms for accommodating nitrogen deficiency in HfN₁₋ₓ, including the formation of nitrogen vacancies, hafnium interstitials, and antisite defects (where a hafnium atom occupies a nitrogen lattice site). aip.org
Density functional theory (DFT) calculations have been employed to determine the most energetically favorable defect mechanism. aip.org These studies predict that the formation of nitrogen vacancies is the predominant mechanism for accommodating nitrogen deficiency in this compound. aip.orgopen.ac.uk This is because the vacancy mechanism results in only a small change in the lattice parameter as a function of nitrogen deficiency, which is consistent with experimental observations. aip.org In contrast, mechanisms involving hafnium interstitials or antisite defects would lead to more significant lattice parameter variations. aip.org
The preference for a vacancy-mediated mechanism is a common feature among other non-stoichiometric nitrides like titanium nitride (TiN) and zirconium nitride (ZrN). aip.org The energy difference between various nitrogen vacancy configurations in the HfN lattice is small, suggesting that at ambient temperatures and above, significant clustering or ordering of these vacancies is not expected. aip.orgopen.ac.uk
Role of Nitrogen Vacancies in this compound Properties
Nitrogen vacancies (Vₓ) are the primary point defects in sub-stoichiometric this compound (HfNₓ, where x < 1). researchgate.net Their presence has a profound impact on the material's electronic and mechanical properties.
From an electronic standpoint, nitrogen vacancies act as donor-like defects. researchgate.net Each nitrogen vacancy can contribute an extra free electron to the conduction band, thereby influencing the electrical conductivity. researchgate.net The formation of nitrogen vacancies can also induce new interband absorption bands. researchgate.net Studies have identified new absorption bands centered at approximately 0.81 eV and 2.27 eV, which are attributed to the presence of nitrogen vacancies. researchgate.net
The introduction of nitrogen vacancies also affects the mechanical properties of this compound. While the change in the lattice parameter across a wide range of non-stoichiometry is surprisingly small, the bulk modulus is significantly affected. aip.orgopen.ac.uk DFT calculations predict a decrease in the bulk modulus with increasing nitrogen vacancy concentration. aip.org
Calculated Properties of Nitrogen-Deficient this compound (HfN₁₋ₓ)
| Composition (x) | Lattice Parameter (Å) | Bulk Modulus (GPa) | Reference |
|---|---|---|---|
| 0.00 | 4.644 | 280 | aip.org |
| 0.25 | ~4.638 | ~220 | aip.org |
Influence of Hafnium Vacancies
In over-stoichiometric this compound (HfNₓ, where x > 1), the primary point defects are hafnium vacancies (Vₕf). researchgate.netiaea.org These vacancies are thermodynamically more stable than other potential defects like nitrogen interstitials or antisites in nitrogen-rich conditions. researchgate.net
Hafnium vacancies act as acceptor-like defects, effectively reducing the number of free electrons. researchgate.net Each hafnium vacancy can remove two electrons from the system. researchgate.net The incorporation of hafnium vacancies also creates an additional interband absorption band at a higher energy of approximately 3.75 eV. researchgate.net The formation energy of hafnium vacancies in HfN is negative, suggesting they are thermodynamically expected to form at 0 K, leading to over-stoichiometric compositions. nsf.gov
The presence of hafnium vacancies can lead to a contraction of the crystal lattice. researchgate.net This lattice distortion from cubic to rhombohedral has been observed in textured and compressively stressed HfN films. nsf.gov This structural change, in turn, can cause a decrease in the material's hardness due to a reduction in the bulk modulus. nsf.gov
Calculated Formation Energies of Point Defects in this compound
| Defect Type | Formation Energy (eV) | Reference |
|---|---|---|
| Nitrogen Vacancy (Vₓ) | 3.2 | nsf.gov |
| Hafnium Vacancy (Vₕf) | -1.6 | nsf.gov |
Oxygen Solubility Limits in Hafnium Carbonitride and Oxynitride Systems
This compound can form solid solutions with other non-metallic elements, such as carbon and oxygen, creating hafnium carbonitrides (Hf(C,N)) and hafnium oxynitrides (Hf(N,O)). The solubility of oxygen in these systems is a critical factor that can influence their properties.
Studies on hafnium carbonitride systems (Hf(N,C)₁₋ₓOₓ) have shown that they have lower oxygen solubility limits compared to their zirconium-based counterparts. mdpi.com The maximum oxygen solubility in hafnium carbonitrides has been reported to be in the range of x = 0.2–0.25 at 1600 °C, increasing to x = 0.25–0.3 at 2000 °C. mdpi.com More recent investigations into hafnium oxycarbides (HfC₁₋ₓOₓ) have reported a lower oxygen solubility limit of x = 0.10 at 1750 °C. mdpi.com
The presence of oxygen in the this compound lattice, often as an impurity, can lead to the formation of hafnium oxynitride (HfOₓNᵧ). mdpi.com Oxygen atoms can replace nitrogen atoms in the lattice, particularly at defect sites or vacancies. mdpi.com This substitution can alter the electronic structure and, consequently, the material's properties.
Reported Oxygen Solubility Limits in Hafnium-Based Systems
| System | Oxygen Content (x) | Temperature (°C) | Reference |
|---|---|---|---|
| Hf(N,C)₁₋ₓOₓ | 0.20 - 0.25 | 1600 | mdpi.com |
| Hf(N,C)₁₋ₓOₓ | 0.25 - 0.30 | 2000 | mdpi.com |
| HfC₁₋ₓOₓ | 0.10 | 1750 | mdpi.com |
Defect Structures and Their Impact on Electronic and Mechanical Characteristics
The type and concentration of defect structures in this compound are key determinants of its electronic and mechanical behavior. As established, nitrogen and hafnium vacancies are the most prevalent defects in sub- and over-stoichiometric HfN, respectively.
The electronic properties are directly tied to the nature of these vacancies. Nitrogen vacancies act as donors, increasing the free electron concentration, while hafnium vacancies are acceptors, reducing it. researchgate.net This allows for the tuning of electrical conductivity by controlling the stoichiometry. researchgate.net The creation of new interband absorption bands due to these vacancies also modifies the optical properties of HfN. researchgate.netmdpi.com
Thermal Phenomena and Stability Studies of Hafnium Nitride
High-Temperature Thermal Stability and Degradation Mechanisms
Hafnium nitride exhibits remarkable stability at high temperatures, with a melting point of approximately 3310°C. jmlnmetals.com This inherent thermal resilience allows it to maintain its structural integrity in demanding high-temperature applications. samaterials.com However, like all materials, HfN is susceptible to degradation under certain conditions.
One of the primary degradation mechanisms at elevated temperatures is oxidation. mdpi.com When exposed to an oxidizing atmosphere, this compound can react with oxygen to form hafnium oxynitride (HfOₓNᵧ) or hafnium oxide (HfO₂). mdpi.com This process can be initiated by the replacement of nitrogen atoms in the HfN crystal lattice with oxygen, particularly at defect sites or vacancies. mdpi.com The formation of an oxide layer on the surface can alter the material's properties. mdpi.com
Studies have shown that the thermal stability and oxidation resistance of HfN can be influenced by its stoichiometry and microstructure. For instance, HfN₁.₀ films have demonstrated better thermal stability and resistance to oxygen diffusion compared to HfN₁.₃ films. researchgate.net
Interfacial Thermal Stability in this compound Heterostructures
The performance and reliability of electronic devices often depend on the stability of the interfaces between different materials. This compound is frequently used in heterostructures, such as in metal-oxide-semiconductor (MOS) capacitors and as a gate material on high-κ dielectrics like hafnium oxide (HfO₂). researchgate.net
Research has demonstrated the robust interfacial thermal stability of HfN in contact with both silicon dioxide (SiO₂) and HfO₂. researchgate.net HfN/HfO₂ gate stacks have shown excellent resistance to high-temperature rapid thermal annealing (RTA) at temperatures up to 1000°C. researchgate.net This stability is attributed to HfN's effectiveness as an oxygen diffusion barrier and the chemical stability of the HfN-HfO₂ and HfN-SiO₂ interfaces. researchgate.net In such structures, HfN can maintain a stable work function, which is crucial for device performance. researchgate.net
However, the thermal stability of the interface can be compromised by factors such as the deposition method and the presence of impurities. For example, in Hf/HfO₂/Si structures, annealing can lead to oxygen diffusion from the surface to the silicon substrate and the incorporation of oxygen into the hafnium film by reducing the underlying HfO₂. researchgate.net
Thermoreflectance Spectroscopy for Thermal Property Measurement
Thermoreflectance spectroscopy is a non-contact optical technique used to measure the thermal properties of materials. engconfintl.orgaip.org It relies on detecting changes in a material's reflectivity as a function of temperature. patrickehopkins.com This method is particularly valuable for characterizing thin films and nanoscale systems. This compound has been identified as a promising transducer material for thermoreflectance measurements at high temperatures due to its high melting point and stable thermoreflectance coefficient. engconfintl.orgaip.orgpatrickehopkins.com
Time Domain Thermoreflectance (TDTR)
Time Domain Thermoreflectance (TDTR) is a pump-probe technique used to measure thermal properties. engconfintl.org In a typical TDTR experiment, a pump laser pulse heats the surface of a material, and a time-delayed probe laser pulse measures the resulting change in reflectivity. patrickehopkins.com By analyzing the decay of the thermoreflectance signal over time, the thermal conductivity and interfacial thermal conductance of the material can be determined. patrickehopkins.com
HfN has proven to be a viable transducer for TDTR measurements at elevated temperatures, extending the capability of the technique to around 1000 K. aip.orgpatrickehopkins.com The reliability of HfN as a transducer has been confirmed by measuring the thermal conductivities of various substrates like MgO, Al₂O₃, and diamond. aip.orgtypeset.io A significant finding is that HfN exhibits a high thermoreflectance coefficient of 1.4 × 10⁻⁴ K⁻¹ at a wavelength of 800 nm, which is among the highest measured for standard TDTR probe wavelengths. aip.orgtypeset.io
Frequency Domain Thermoreflectance (FDTR)
Frequency Domain Thermoreflectance (FDTR) is another thermoreflectance-based method for characterizing thermal properties. aip.org Similar to TDTR, FDTR utilizes a pump-and-probe laser setup. However, in FDTR, the intensity of the pump laser is modulated at various frequencies, and the phase lag of the probe beam's reflectance oscillation is measured. osti.gov This phase lag is sensitive to the thermal properties of the sample.
The high thermoreflectance coefficient and thermal stability of this compound also make it a suitable transducer material for FDTR measurements, particularly for applications requiring high-temperature thermal characterization. aip.orgpatrickehopkins.com
Heat Capacity and Enthalpy Increment Measurements
The heat capacity and enthalpy are fundamental thermodynamic properties that describe a material's ability to store thermal energy. For this compound, these properties are crucial for understanding its behavior at high temperatures and for thermodynamic modeling.
Measurements of the heat capacity of this compound have been performed using quasi-adiabatic, intermittent energy increments from cryogenic temperatures (5 K) up to 350 K. akjournals.com These measurements revealed small anomalies near 7 K and 10 K, which were attributed to superconducting transitions. akjournals.com The standard entropy at 298.15 K was determined to be (5.28±0.01)R⁻¹, where R is the gas constant. akjournals.com
Enthalpy increment measurements have been conducted at much higher temperatures. For hafnium carbonitride (HfN₁₋ₓCₓ), enthalpy increments were measured up to 1727°C (2000 K). mdpi.com It is important to note that these early samples often contained some oxygen, so the data may be more representative of oxycarbonitrides. mdpi.com Thermodynamic modeling has also been used to calculate the heat capacity and enthalpy of HfN, with results generally showing good agreement with experimental data. ceon.rs
Interactive Data Table: Thermal Properties of this compound
| Property | Value | Units | Reference |
| Melting Point | ~3310 | °C | jmlnmetals.com |
| Specific Heat Capacity | 209.2 | J/(kg·K) | jmlnmetals.com |
| Thermal Conductivity | 11.715 | W/(m·K) | jmlnmetals.com |
| Thermoreflectance Coefficient (at 800 nm) | 1.4 × 10⁻⁴ | K⁻¹ | aip.orgtypeset.io |
| Standard Entropy (S°₂₉₈.₁₅) | 5.28±0.01 | R⁻¹ | akjournals.com |
| Enthalpy of Formation (ΔHf°₂₉₈) | -184.6 ± 0.7 | kJ/mol-atoms | ceon.rs |
Long-Term Reliability Under Thermal Stress
The long-term reliability of materials under thermal stress is a critical consideration for many applications, especially in electronics and aerospace where devices are expected to operate for extended periods at elevated temperatures. acs.org For this compound, its inherent high-temperature stability and chemical inertness contribute to its excellent long-term reliability. jmlnmetals.comsamaterials.com
Studies on HfN-based structures have shown that they can withstand prolonged thermal stress. For example, HfN/HfO₂ gate stacks maintain their electrical integrity after rapid thermal annealing at 1000°C. researchgate.net Furthermore, hafnium oxynitride (HfOₓNᵧ) thin films have demonstrated superior thermal stability up to 800°C with no significant degradation of their electrical properties or surface morphology. mdpi.com
The ability of HfN to act as an effective diffusion barrier also enhances its long-term reliability by preventing intermixing of materials at interfaces, which can lead to device failure over time. researchgate.net The robustness of HfN against oxidation, particularly when its stoichiometry is controlled, further contributes to its durability under thermal stress. researchgate.net
Heat Dissipation Mechanisms and Thermal Conduction
The dissipation of heat in this compound (HfN), a metallic transition metal nitride, occurs through two primary mechanisms: the propagation of lattice vibrations, known as phonons, and the movement of free electrons. arxiv.orgdiva-portal.org The total thermal conductivity of HfN is therefore a sum of the lattice (phononic) and electronic contributions. diva-portal.org
In many ceramic materials, heat is primarily transported by phonons. However, in metallic nitrides like HfN, the electronic contribution is also significant. arxiv.orgaps.org Research indicates that the phonon component constitutes a surprisingly large portion of the total thermal conductivity in HfN, accounting for approximately 26% at 300 K. arxiv.org This is considered anomalous compared to common metals where the electronic contribution typically dominates. arxiv.org The substantial phonon thermal conductivity in HfN is attributed in part to a large frequency gap between acoustic and optical phonon modes. arxiv.org
Heat conduction is limited by scattering processes that impede the flow of both electrons and phonons. nsf.gov In HfN, strong electron-phonon coupling heavily influences the transport of both types of energy carriers. arxiv.org Phonon scattering can also arise from interactions with other phonons, isotopes, and crystal defects such as grain boundaries. arxiv.orgnsf.govtandfonline.com The presence of defects and disorder in the crystal lattice is known to have a detrimental effect on thermal conductivity. diva-portal.orgresearchgate.net For thin films, the size of the film can efficiently limit the phonon thermal conductivity. arxiv.org
Detailed Research Findings
Investigations into the thermal properties of HfN have often focused on thin films, which are crucial for applications in microelectronics and as high-temperature transducers. patrickehopkins.comaip.orgfrontiersin.org
Time-domain thermoreflectance (TDTR) has been employed to measure the thermal conductivity of HfN thin films at elevated temperatures, demonstrating their viability as transducers up to approximately 1000 K. patrickehopkins.comaip.orgaip.org One study using TDTR determined the temperature-dependent thermal conductivity of a thin HfN film. aip.org While specific values from this particular analysis were noted to have a high degree of uncertainty, it confirmed the material's suitability for high-temperature measurements. patrickehopkins.comaip.org Another report cites a thermal conductivity value for HfN thin films of around 5.8 W/(m·K) at room temperature.
The composition and stoichiometry of the nitride also play a critical role. For instance, studies on δ-HfN₁₋ₓ have explored the impact of nitrogen vacancies on its properties. open.ac.ukresearchgate.net While the primary focus of these studies was not thermal conductivity, the presence of such defects is known to be a key factor in phonon scattering, which would in turn affect thermal transport properties. tandfonline.com
The following interactive data tables summarize reported thermal conductivity values for this compound and related transition metal compounds to provide a comparative context.
Table 1: Thermal Properties of this compound and Related Compounds This table is interactive. Click on the headers to sort the data.
| Material | Temperature | Thermal Conductivity (W/(m·K)) | Notes |
|---|---|---|---|
| HfN | 300 K | Phonon contribution is 26% of total. arxiv.org | Metallic transition metal nitride with strong electron-phonon coupling. arxiv.org |
| HfN (thin film) | Room Temp. | ~5.8 | - |
| ZrN | 300 K | 21.9 researchgate.net | Transition metal nitride with metallic properties. frontiersin.orgresearchgate.net |
| TiN | 300 K | Phonon contribution is 29% of total. arxiv.org | Similar anomalous thermal transport to HfN. arxiv.org |
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | HfN |
| Zirconium Nitride | ZrN |
| Titanium Nitride | TiN |
| Vanadium Nitride | VN |
| Gallium Nitride | GaN |
| Niobium Nitride | NbN |
Advanced Spectroscopic and Microscopic Characterization Techniques
X-ray Diffraction (XRD) and Grazing-Incidence X-ray Diffraction (GIXRD)
X-ray diffraction (XRD) is a non-destructive analytical method that provides comprehensive information about the crystallographic structure, phase composition, and physical properties of materials. lucideon.comltschem.com In the study of thin films like hafnium nitride, conventional XRD can sometimes be limited by strong signals from the substrate. torontech.com To overcome this, Grazing-Incidence X-ray Diffraction (GIXRD) is employed. By using a small, fixed incidence angle for the X-ray beam, GIXRD enhances surface sensitivity, making it ideal for the characterization of thin films and coatings. torontech.commeasurlabs.com
XRD and GIXRD are fundamental in identifying the crystalline phases present in this compound samples. For instance, HfN coatings produced by reactive DC sputtering exhibit a face-centered cubic (FCC) crystal structure, as identified by XRD. researchgate.net The diffraction patterns can reveal the presence of different phases; for example, in some preparations of this compound-based nanoparticles, XRD analysis has shown the presence of both crystalline HfN and other phases like Hf₄N₃. researchgate.net
The crystallinity of HfN films is significantly influenced by deposition conditions. For example, GIXRD studies on HfN films grown by reactive high-power impulse magnetron sputtering (HiPIMS) and reactive direct current magnetron sputtering (dcMS) have shown that dcMS-grown films tend to have larger grains. diva-portal.org Furthermore, the nitrogen flow rate during deposition can affect the crystallinity, with variations in the intensity and position of diffraction peaks indicating changes in the crystalline structure. researchgate.netresearchgate.net In some cases, an increase in nitrogen flow can lead to the appearance of an amorphous hafnium oxide phase alongside the crystalline HfN. researchgate.net
The following table summarizes the identified crystalline phases of this compound in different studies:
| Preparation Method | Identified Crystalline Phase(s) | Characterization Technique |
| Reactive DC Sputtering | Face-centered cubic (FCC) HfN | XRD |
| Laser Synthesis in Acetonitrile | Sphalerite structure (F-43m) HfN, Hf₄N₃ | XRD |
| Laser Synthesis in Acetone/Ethanol | Rock salt structure (Fm-3m) HfN | XRD |
| Reactive HiPIMS/dcMS | δ-HfN (rocksalt) | GIXRD |
The precise measurement of lattice parameters is crucial as they are affected by factors such as stoichiometry and stress. For cubic HfN, the lattice parameter 'a' can be determined from the positions of the diffraction peaks. Theoretical calculations for cubic HfN (Fm-3m space group) suggest a lattice parameter of approximately 3.209 Å. materialsproject.org
Experimental studies have shown that the lattice parameter of HfN films can vary depending on the nitrogen content. In non-stoichiometric HfNₓ films, the lattice parameter has been observed to decrease with both decreasing nitrogen content (sub-stoichiometric) and increasing nitrogen content (over-stoichiometric), indicating lattice contraction due to nitrogen and hafnium vacancies, respectively. researchgate.net GIXRD is particularly useful for these measurements in thin films. researchgate.net
The table below presents lattice parameter data for HfN from various sources:
| Stoichiometry/Condition | Lattice Parameter (a) in Å | Reference |
| Theoretical (mp-2828) | 3.209 | materialsproject.org |
| Sub-stoichiometric HfN₀.₈₀₉ | ~4.52 | researchgate.net |
| Nearly-stoichiometric HfN₁.₀₃₉ | ~4.53 | researchgate.net |
| Over-stoichiometric HfN₁.₁₆₅ | ~4.50 | researchgate.net |
| Hf-C-N-O system | Varies | mdpi.com |
Residual stresses are internal stresses that exist in a material without any external load. npl.co.uk These stresses can significantly impact the mechanical properties and performance of HfN coatings. ebatco.com XRD is a powerful, non-destructive technique for measuring residual stress. ebatco.com The principle lies in measuring the strain-induced shifts in the diffraction peak positions at various sample tilt angles (ψ).
For HfN films, compressive residual stresses are commonly observed, particularly in films grown by techniques like HiPIMS. diva-portal.org In contrast, films grown by dcMS may exhibit tensile stress. diva-portal.org The magnitude of the residual stress can be influenced by deposition parameters. For instance, studies on Hf-Si-N coatings have shown a linear relationship between hardness and compressive residual stress in crystalline phase-dominant coatings. researchgate.net The Seemann-Bohlin method, a specific XRD technique, has been generalized for cubic crystals like HfN to accurately determine residual stress by considering the X-ray elastic constants of individual crystal planes. osti.gov
Research on HfN films has reported the following residual stress values:
| Deposition Method | Residual Stress | Reference |
| Reactive HiPIMS | Large compressive stress | diva-portal.org |
| Reactive dcMS | Tensile stress | diva-portal.org |
| Multilayered Hf₄₈Si₃N₄₉ | -1.5 GPa (compressive) | researchgate.net |
Electron Microscopy Techniques
Electron microscopy offers unparalleled spatial resolution for visualizing the microstructure of materials at the nanoscale.
Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) are indispensable for the microstructural characterization of this compound. researchgate.net These techniques allow for direct imaging of the material's internal structure, including grain size, morphology, and crystalline defects. beilstein-journals.org
TEM analysis of HfN nanoparticles has revealed spherical morphologies with diameters typically ranging from 10 to 30 nm. researchgate.net HR-TEM goes a step further by providing atomic-resolution images of the crystal lattice. For instance, HR-TEM images of HfN nanoparticles have clearly shown their distinct crystalline structure, with a measured interplanar spacing of approximately 0.26 nm, corresponding to the (111) plane of crystalline HfN. researchgate.net In studies of hafnium-modified ceramics, HR-TEM has been used to identify nano-sized HfO₂ precipitates within an amorphous matrix. tu-darmstadt.de The combination of HR-TEM with first-principles electronic structure calculations can even provide insights into the electronic configurations of point defects that are not analyzable by diffraction techniques alone. nanogune.eu
Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique used to determine the crystal structure of a material from a specific, localized area. wikipedia.org By analyzing the diffraction pattern of spots or rings formed by the interaction of the electron beam with the crystalline sample, one can identify the crystal structure, determine its orientation, and measure lattice constants. wikipedia.org
SAED patterns have been instrumental in confirming the crystal structure of HfN in various forms. For example, SAED patterns of HfN nanoparticles have been indexed to the (111), (200), (220), and (311) planes of the rocksalt structure. researchgate.net In the analysis of complex systems like La-doped hafnium oxide, SAED, in conjunction with HR-TEM and Fourier Transform diffractograms, has been used to identify different phases of hafnia. scispace.comaip.org The technique is also crucial for distinguishing between different crystallographic structures in non-stoichiometric HfN films, providing evidence that the incorporation of vacancies does not fundamentally change the rocksalt structure. researchgate.net
Scanning Electron Microscopy (SEM) for Morphology and Composition (EDX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of this compound films and coatings. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it also provides semi-quantitative elemental analysis of the material's composition.
SEM imaging of HfN coatings on substrates like titanium screws reveals the uniformity and surface features of the deposited layer. Studies have shown that HfN coatings can exhibit a homogenous and granular surface morphology. nih.govmdpi.comresearchgate.net The appearance of the film can be influenced by deposition parameters. For instance, HfN films deposited by High-Power Impulse Magnetron Sputtering (HiPIMS) show a surface composed of grains, with the grain size and surface roughness being dependent on the duty cycle of the sputtering process. mdpi.com Similarly, in radio frequency magnetron sputtering, the substrate bias voltage has been observed to affect the surface morphology of HfN films. oak.go.kr A porous columnar structure can evolve into a highly dense one with an increase in Inductively Coupled Plasma (ICP) power during deposition. ingentaconnect.com
EDX analysis complements SEM by identifying the elemental composition of the HfN material. In an analysis of HfN-coated titanium screws, EDX spectra confirmed the presence of hafnium (Hf) and nitrogen (N), in addition to the elements from the underlying titanium substrate such as titanium (Ti), aluminum (Al), and vanadium (V). nih.govresearchgate.net This confirms the successful deposition of the HfN coating. EDX can also detect impurities or variations in stoichiometry. For example, oxygen inclusion has been observed in some HfN synthesis processes. gla.ac.uk
Table 1: SEM and EDX Findings for this compound
| Deposition Technique | Substrate | Key SEM Findings | Key EDX Findings |
|---|---|---|---|
| Sintering | Titanium Screw | Homogenous coating with visualized surface morphology. nih.govresearchgate.net | Confirmed presence of Hafnium (Hf) on the coated screw. nih.govresearchgate.net |
| HiPIMS | ITO/PET & ITO/glass | Grainy surface morphology, influenced by duty cycle. mdpi.com | Not detailed in the provided search results. |
| RF Magnetron Sputtering | Not specified | Surface morphology affected by substrate bias voltage. oak.go.kr | Not detailed in the provided search results. |
X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within the top 5-10 nm of a material's surface. wikipedia.org For this compound, XPS is instrumental in verifying the formation of Hf-N bonds and identifying the presence of other chemical species, such as oxides or oxynitrides. gla.ac.ukacs.org
The analysis of HfN films by XPS involves examining the core-level spectra of hafnium (Hf 4f) and nitrogen (N 1s). The Hf 4f region typically shows well-separated spin-orbit components. thermofisher.com The binding energies of these peaks can indicate the chemical state of hafnium. For instance, the presence of hafnium oxide (HfO₂) or suboxides can be identified from shifts in the Hf 4f peaks. researchgate.net It is important to note that the plasmon loss feature from the Hf 4p₃/₂ peak can overlap with the N 1s region, which requires careful deconvolution of the spectra to accurately identify the nitrogen bonding states. thermofisher.comthermofisher.com
Research has shown that XPS can confirm the presence of both this compound and hafnium oxide bonds in hybrid thin films. acs.org The technique is also sensitive to surface contamination and oxidation. Studies have shown that hafnium has a strong affinity for oxygen, and XPS can detect the formation of hafnium dioxide on the surface. researchgate.net
Table 2: XPS Analysis of Hafnium-Based Films
| Film Type | Key XPS Findings | Reference |
|---|---|---|
| This compound | Used to analyze the surface and chemical state of elements. gla.ac.uk | gla.ac.uk |
| Hafnium-based organic-inorganic hybrid films | Identified both this compound and hafnium oxide bonds. acs.org | acs.org |
Raman Spectroscopy for Vibrational Modes and Phase Identification
Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules and crystal lattices. It is particularly useful for identifying different crystalline phases and assessing the structural quality of materials like this compound.
For materials with a rock-salt cubic structure like stoichiometric ZrN (which is chemically similar to HfN), first-order Raman scattering is forbidden by symmetry. kns.org However, defects, impurities, and non-stoichiometry can break this symmetry, leading to the appearance of Raman active modes. The introduction of carbon or oxygen impurities into uranium nitride, for example, renders many phonon modes Raman active. osti.gov
In the case of hafnium-based materials, Raman spectroscopy is a powerful tool for phase identification, especially for distinguishing between different polymorphs of hafnium oxide (HfO₂), such as monoclinic, tetragonal, and orthorhombic phases. researchgate.netfrontiersin.org Each phase exhibits a unique set of Raman active modes, allowing for unambiguous identification. For instance, theoretical calculations and experimental measurements have identified specific Raman peaks corresponding to different vibrational modes in various HfO₂ phases. researchgate.netarxiv.org While direct Raman studies on pure HfN are less common in the provided results, the technique's application to similar nitrides and the oxide counterparts of hafnium highlights its potential for characterizing the structural properties of HfN, including phase purity and the presence of oxide or oxynitride phases. acs.org
Table 3: Raman Spectroscopy for Phase Identification in Hafnium and Zirconium Oxides
| Material | Phase | Key Raman Active Modes (cm⁻¹) | Reference |
|---|---|---|---|
| m-HfO₂ | Monoclinic | 9 Ag + 9 Bg | researchgate.net |
| t-ZrO₂ | Tetragonal | A₁g + 2B₁g + 3Eg (150, 260, 320, 480, 602, 650) | kns.org |
| c-ZrO₂ | Cubic | F₂g (600) | kns.org |
Atomic Force Microscopy (AFM) for Surface Morphology and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a material's surface topography at the nanometer scale. It is widely used to characterize the surface morphology and quantify the surface roughness of this compound films.
AFM studies have shown that the surface roughness of HfN films is significantly influenced by the deposition parameters. For example, the root-mean-square (Rrms) roughness of HfN films deposited by HiPIMS was found to vary with the duty cycle. mdpi.com In another study, the surface roughness of HfN films deposited by radio frequency magnetron sputtering was shown to be dependent on the substrate bias voltage. oak.go.kr Similarly, for HfN films deposited by ICP assisted magnetron sputtering, the smoothest surface morphology with a roughness (Ra) of 5.9 nm was achieved at an ICP power of 200 W. ingentaconnect.com
AFM is also used to evaluate the surface finish of materials machined with HfN-coated tools. The use of HfN-coated tool bits has been shown to improve the surface finish of machined steel, resulting in a lower average roughness (Ra) compared to uncoated tools. scielo.org.counirioja.es
Table 4: Surface Roughness of this compound Films Measured by AFM
| Deposition Technique | Key Finding | Roughness Value | Reference |
|---|---|---|---|
| HiPIMS | Roughness varies with duty cycle. | Rrms: 3.92 nm, 4.57 nm, 4.63 nm, 5.12 nm | mdpi.com |
| RF Magnetron Sputtering | Roughness varies with substrate bias voltage. | Not specified | oak.go.kr |
| ICP Assisted Magnetron Sputtering | Smoothest surface at 200 W ICP power. | Ra: 5.9 nm | ingentaconnect.com |
Hall-Effect Measurements for Charge Carrier Concentration and Mobility
Hall-effect measurements are a fundamental technique for characterizing the electronic transport properties of semiconductor and conductive materials, including this compound. tek.comtek.com This method provides crucial information about the type of charge carriers (electrons or holes), their concentration, and their mobility. qdusa.comsamaterials.com
The measurement involves applying a magnetic field perpendicular to the direction of current flow through a sample and measuring the resulting transverse voltage, known as the Hall voltage. youtube.com From the Hall voltage, the Hall coefficient can be calculated, which in turn is used to determine the carrier concentration. youtube.com The carrier mobility, a measure of how quickly charge carriers move through the material, can also be derived from Hall-effect measurements in conjunction with resistivity measurements. qdusa.com
For HfN, which exhibits metallic properties, Hall-effect measurements are essential for understanding its electrical conductivity. Research on plasmonic HfN thin films has utilized Hall-effect measurements to confirm high free-carrier concentration, which is a key factor for its plasmonic behavior. acs.org The resistivity of HfN films can be quite low, with values around 125 µΩ-cm reported for films deposited under optimized conditions. ingentaconnect.com
Table 5: Typical Parameters Determined by Hall-Effect Measurements
| Parameter | Description | Importance for this compound |
|---|---|---|
| Carrier Type | Determines if the majority charge carriers are electrons (n-type) or holes (p-type). samaterials.com | Understanding the fundamental electronic nature of HfN. |
| Carrier Concentration | The number of mobile charge carriers per unit volume. qdusa.com | Crucial for applications in electronics and plasmonics. acs.org |
| Carrier Mobility | A measure of the velocity of charge carriers in an electric field. qdusa.com | Influences the electrical conductivity and performance in electronic devices. |
| Hall Coefficient | A parameter derived from the Hall voltage that is inversely proportional to the carrier concentration. youtube.com | Used to calculate the carrier concentration. |
Variable Angle Spectroscopic Ellipsometry for Optical Constants
Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the optical constants (refractive index, n, and extinction coefficient, k) and thickness of thin films. researchgate.net It measures the change in polarization of light upon reflection from a sample surface over a range of wavelengths and angles of incidence.
For this compound, VASE is employed to characterize its optical properties, which are important for applications such as plasmonics and optical coatings. acs.orgspiedigitallibrary.org The dielectric function (ε = ε' + iε''), which is related to the optical constants, can be extracted from VASE measurements. Optimized HfN films have been shown to exhibit metallic behavior with a negative real part of the dielectric function (ε') down to wavelengths of about 360 nm. acs.org
VASE studies have also investigated the influence of deposition parameters and film thickness on the optical constants of HfN. spiedigitallibrary.orgspiedigitallibrary.org For instance, the refractive index of HfN films in the visible spectrum has been observed to decrease with increasing film thickness. spiedigitallibrary.org The analysis of VASE data often involves fitting the experimental results to a model, such as the Drude model for metallic materials, to extract the desired parameters. epj.org
Table 6: Optical Properties of this compound from VASE
| Property | Finding | Reference |
|---|---|---|
| Dielectric Function (ε') | Negative value down to ~360 nm, indicating metallic behavior. | acs.org |
| Refractive Index (n) | Decreases with increasing film thickness in the visible spectrum. | spiedigitallibrary.org |
Optical Spectrophotometry (UV-Vis-IR)
Optical spectrophotometry, covering the ultraviolet (UV), visible (Vis), and infrared (IR) regions, is a technique used to measure the reflectance, transmittance, and absorbance of a material as a function of wavelength. This provides valuable information about the material's electronic structure and optical properties.
For this compound, UV-Vis-IR spectrophotometry is used to study its optical response, which is crucial for applications in optical coatings and plasmonics. The reflectance spectra of HfN films can be used to derive their optical constants. epj.org HfN films typically exhibit strong absorption at short wavelengths due to interband transitions and free-electron absorption at longer wavelengths. researchgate.netmdpi.com
The optical properties of HfN can be tailored by controlling the deposition conditions. For example, HfN thin films prepared by the reactive gas-timing (RGT) technique showed a high absorbance in the long-wavelength region. mdpi.com Studies on HfO₂/Al/HfO₂ multilayer structures have used UV-Visible spectrophotometry to demonstrate their potential as transparent heat mirrors, with transmittance decreasing from the UV to the Vis region and then slightly increasing in the NIR region. nih.gov
Reflection High-Energy Electron Diffraction (RHEED) for In-Situ Growth Monitoring
Reflection High-Energy Electron Diffraction (RHEED) is a powerful surface-sensitive analytical technique used for the real-time, in-situ monitoring of thin film growth. taylorandfrancis.comstaibinstruments.comu-tokyo.ac.jp In the context of this compound (HfN) synthesis, particularly through methods like molecular beam epitaxy (MBE) and pulsed laser deposition (PLD), RHEED provides critical insights into the crystallographic structure and morphology of the film surface as it forms. taylorandfrancis.compreston.co.nz
The technique involves directing a high-energy electron beam (typically 10-100 keV) at a grazing angle of incidence (1-3°) to the substrate surface. staibinstruments.comu-tokyo.ac.jpfamily-held.org The electrons diffract off the top few atomic layers of the material, and the resulting diffraction pattern is projected onto a fluorescent screen. staibinstruments.comfamily-held.org This pattern contains a wealth of information about the surface. u-tokyo.ac.jp
For the growth of epitaxial HfN films, RHEED is instrumental in verifying the crystalline quality and orientation. preston.co.nz Before deposition, a sharp, streaky RHEED pattern from the single-crystal substrate, such as MgO(100), confirms a smooth, well-ordered surface. preston.co.nzresearchgate.net Upon initiating HfN growth, changes in the RHEED pattern are meticulously observed. The persistence of streaky patterns during deposition indicates a two-dimensional (2D) or layer-by-layer growth mode, which is highly desirable for producing high-quality, smooth films. taylorandfrancis.comtu-darmstadt.de Conversely, if the streaks become spotty, it signifies a transition to a three-dimensional (3D) island growth mode, indicating a rougher surface morphology. taylorandfrancis.com
Researchers can analyze the spacing and arrangement of the diffraction streaks to determine the lattice constant and epitaxial relationship between the HfN film and the substrate. u-tokyo.ac.jp For instance, during the growth of HfN on MgO, the observation of RHEED patterns consistent with the rock-salt crystal structure of HfN confirms the successful epitaxial growth. preston.co.nz
Furthermore, the intensity of the RHEED spots or streaks can be monitored over time, a technique known as RHEED intensity oscillations. staibinstruments.comaps.org Each oscillation typically corresponds to the completion of a single monolayer of the material. family-held.orgaps.org This allows for precise, real-time control over the film thickness at the atomic level. While detailed RHEED oscillation studies specifically for HfN are not as commonly reported as for other materials, the principle remains a key advantage of the technique for controlling growth rates. staibinstruments.com
The quality of the HfN film is often correlated with the RHEED observations. For example, studies on HfN films grown by plasma-assisted PLD have shown that films exhibiting sharp RHEED streaks possess higher crystal quality, as confirmed by ex-situ X-ray diffraction (XRD) measurements. preston.co.nzresearchgate.net These high-quality films, grown at optimal temperatures (e.g., above 500 °C), also demonstrate superior properties such as higher reflectance. preston.co.nz
The table below summarizes the interpretation of RHEED patterns during the growth of this compound.
| RHEED Pattern Observation | Interpretation | Significance for this compound Growth |
| Sharp, elongated streaks | Smooth, well-ordered 2D surface. | Indicates layer-by-layer (Frank-van der Merwe) or step-flow growth mode, leading to high crystalline quality and a smooth film surface. taylorandfrancis.comtu-darmstadt.de |
| Spotty or "transmission" pattern | Rough, 3D island (Volmer-Weber) or 3D island-on-layer (Stranski-Krastanov) growth. | Suggests the formation of individual HfN crystallites or islands on the surface, resulting in a rougher film. taylorandfrancis.com |
| Ring pattern | Polycrystalline or amorphous surface. | Indicates a lack of long-range crystalline order in the deposited HfN film. |
| Intensity Oscillations | Layer-by-layer growth. | Each oscillation corresponds to the deposition of a single atomic layer, allowing for precise thickness control. staibinstruments.comaps.org |
| Changes in streak spacing | Change in the in-plane lattice parameter. | Can be used to monitor strain and relaxation in the HfN film during growth. |
Functionalization and Chemical Reactivity Studies of Hafnium Nitride
Dinitrogen Cleavage Chemistry
The formation of hafnium nitride complexes is often initiated by the cleavage of the strong triple bond in dinitrogen. This process typically involves the reduction of a hafnium precursor in the presence of N₂. A notable example is the formation of side-on bound dinitrogen complexes of hafnium, such as [(η⁵-C₅Me₃H₂)₂M]₂(η², η²-N₂) (M = Hf), which are prepared through the alkali metal reduction of the corresponding diiodide precursors. cornell.edu These complexes exhibit a high degree of N₂ activation, which is attributed to increased metal-nitrogen orbital overlap resulting from contracted metal-metal distances. cornell.edu
A key step towards isolating a functionalizable nitride is the controlled cleavage of the N-N bond. One successful strategy involves the reaction of a dinitrogen-bridged dihafnocene complex with carbon monoxide. For instance, the treatment of [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂, η², η²-N₂) with CO leads to the cleavage of the dinitrogen unit and the formation of a metastable, base-free isocyanato dihafnocene μ-nitrido complex, [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO). acs.orgacs.orgnih.gov This reaction is significant as it provides a rare example of a molecular this compound prepared directly from N₂ cleavage, which is then available for further functionalization. acs.org
In some cases, the presence of a trapping agent is necessary to isolate the nitride species. For example, the reaction of [(η⁵-C₅Me₃H₂)₂Hf]₂(η², η²-N₂) with carbon monoxide in the presence of 4-dimethylaminopyridine (B28879) (DMAP) yields the base-stabilized bridging this compound compound, (η⁵-C₅Me₃H₂)₂Hf(DMAP)[(η⁵-C₅Me₃H₂)₂Hf(NCO)]. cornell.edu The ancillary ligands, such as the 1,2,4-trimethylcyclopentadienyl group, play a crucial role by providing a reduced steric profile that allows for close metal-metal contact and a highly activated, yet sterically accessible, dinitrogen fragment. cornell.edu
| Precursor Complex | Reagent(s) | Resulting this compound Species | Reference |
| [(η⁵-C₅Me₃H₂)₂Hf]₂(η², η²-N₂) | CO, 4-dimethylaminopyridine (DMAP) | (η⁵-C₅Me₃H₂)₂Hf(DMAP)[(η⁵-C₅Me₃H₂)₂Hf(NCO)] | cornell.edu |
| [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂, η², η²-N₂) | CO | [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO) | acs.orgacs.orgnih.gov |
N-C Bond Formation Reactions
Once formed, the this compound moiety exhibits significant reactivity towards various carbon-based electrophiles, leading to the formation of new nitrogen-carbon bonds. This is a critical step in the transformation of atmospheric nitrogen into valuable organic compounds.
A prominent pathway for N-C bond formation involves the reaction of the nitride with carbon monoxide. The this compound complex can react with an additional molecule of CO, leading to insertion into the Hf-N bond and the formation of a μ-isocyanate moiety. cornell.edu This reactivity highlights the potential to build more complex organic functionalities from simple C1 feedstocks.
The reaction of hafnium nitrides with alkynes also provides a direct route to N-C bonds. For example, the nitride fragment can undergo 1,2-addition with terminal alkynes at elevated temperatures to yield μ-imido acetylido complexes. cornell.edu However, the outcome of the reaction with allenes is highly dependent on the steric properties of the substrate. While sterically hindered allenes tend to undergo C-H bond activation, less bulky monosubstituted allenes favor cycloaddition, resulting in N-C bond formation. acs.org
Furthermore, the base-free dihafnocene μ-nitrido complex reacts with organic nitriles, such as cyclohexyl or isobutyronitrile, to form amidinato-type ligands. acs.orgnih.gov This reaction can be followed by further N-C bond formation with a terminal isocyanate to produce bridging ureate-type ligands. acs.orgnih.gov
| This compound Species | Reagent | Product Type | Resulting Compound Example | Reference |
| (η⁵-C₅Me₃H₂)₂Hf(DMAP)[(η⁵-C₅Me₃H₂)₂Hf(NCO)] | Terminal Alkynes (e.g., PhC≡CH) | μ-Imido Acetylido Complex | (η⁵- C₅Me₃H₂)₂Hf(CCPh)[(η⁵- C₅Me₃H₂)₂Hf(NCO)] | cornell.edu |
| (η⁵-C₅Me₃H₂)₂Hf(DMAP)[(η⁵-C₅Me₃H₂)₂Hf(NCO)] | Carbon Monoxide (CO) | μ-Isocyanate Complex | [(η⁵-C₅Me₃H₂)₂Hf](η³, η¹, µ-NCO)[(η⁵- C₅Me₃H₂)₂Hf(NCO)] | cornell.edu |
| [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO) | Cyclohexyl or Isobutyronitrile | Amidinato-type Ligand | Amidinato complexes | acs.orgnih.gov |
| [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO) | 1-Methoxyallene | Azahafnacyclobutane | Dihafnocene complex with a C-N single bond (1.512(4) Å) | acs.orgsci-hub.se |
Cycloaddition and Insertion Chemistry at Nitrogen Centers
The nitrogen atom in this compound complexes, particularly in the base-free dihafnocene μ-nitrido complex, possesses an open coordination site, making it susceptible to cycloaddition and insertion reactions. acs.orgacs.orgnih.gov This reactivity provides a versatile platform for constructing new heterocyclic frameworks and functionalized nitrogenous molecules.
A clear example of this is the reaction with strained, activated alkynes like cyclooctyne, which results in N-C bond formation through cycloaddition. acs.orgacs.orgnih.gov The initially formed alkyne product can be kinetically unstable and undergo further reactions, such as engaging a terminal isocyanate ligand, leading to deoxygenation and the formation of a substituted cyanamide (B42294) ligand. acs.orgacs.org
Heterocumulenes are also reactive partners in cycloaddition chemistry with hafnium nitrides. Exposure of the nitride complex to carbon dioxide (CO₂) results in deoxygenation and N-C bond formation to yield isocyanate ligands. acs.orgnih.gov With substituted isocyanates, cycloaddition to the dihafnocene μ-nitrido is observed, forming ureate ligands, which can then isomerize to bridging carbodiimides upon heating. acs.orgnih.gov The use of sterically unencumbered monosubstituted allenes also leads to cycloaddition, forming stable azahafnacyclobutanes. acs.org This contrasts with bulkier allenes, which favor C-H activation. acs.org
| This compound Species | Reagent | Reaction Type | Product Description | Reference |
| [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO) | Cyclooctyne | Cycloaddition | Kinetically unstable alkyne product, leads to a substituted cyanamide ligand | acs.orgacs.orgnih.gov |
| [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO) | Carbon Dioxide (CO₂) | Cycloaddition & Deoxygenation | μ-oxo dihafnocene bis(isocyanate) complex | acs.orgacs.orgnih.gov |
| [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO) | Substituted Isocyanates | Cycloaddition | Ureate ligands, which can isomerize to bridging carbodiimides | acs.orgnih.gov |
| [(η⁵-C₅H₂-1,2,4-Me₃)₂Hf]₂(μ₂-N)(NCO) | Monosubstituted Allenes | Cycloaddition | Thermally stable azahafnacyclobutane | acs.org |
Potential for Nitrogen Polymerization Catalysis
While the direct catalytic polymerization of dinitrogen into long-chain nitrogen polymers using this compound complexes has not been explicitly demonstrated, the fundamental reactivity of these complexes suggests a theoretical potential for such transformations. The observed N-C and N-N bond-forming reactions, as well as insertion and cycloaddition chemistry, are elementary steps that could, in principle, be harnessed in a catalytic cycle for nitrogen chain growth.
The ability of this compound complexes to react with unsaturated substrates like alkynes, allenes, and heterocumulenes to form new N-C bonds is particularly relevant. cornell.eduacs.orgacs.org A hypothetical catalytic cycle could involve the sequential insertion of nitrogen-containing or carbon-containing monomers into a hafnium-nitrogen bond.
The formation of bridging ligands, such as carbodiimides from the isomerization of ureate ligands, demonstrates the capacity for N-C-N linkages to be assembled. acs.orgnih.gov Furthermore, the cooperativity between the two hafnium centers in dinuclear complexes appears to be crucial for the observed reactivity, enabling the formation of bridging ligands and potentially facilitating monomer insertion steps. acs.org
For a catalytic cycle to be viable, the release of the polymerized nitrogen chain and the regeneration of the active this compound catalyst would be necessary. While the current systems are stoichiometric, the rich functionalization chemistry of hafnium nitrides provides a foundation for the future design of catalysts for nitrogen polymerization.
Emerging Research Directions and Interdisciplinary Studies
Hafnium Nitride in Quantum Computing Material Systems
This compound (HfN) is gaining attention as a promising material for quantum computing applications. researchgate.netaip.org As the field of quantum computing advances, there is a significant demand for scalable quantum processing units, which drives research into alternative material platforms that are compatible with existing semiconductor manufacturing technologies. aip.org Transition-metal nitrides, including HfN, are being investigated for their superconducting properties and their potential to create more stable and scalable quantum bits (qubits), the fundamental units of quantum computers. aip.orgnanografi.comsciencedaily.com
Recent studies have focused on the fabrication of HfN thin films on silicon wafers using methods compatible with large-scale semiconductor manufacturing, such as reactive DC magnetron sputtering. aip.orgresearchgate.net These studies have demonstrated that HfN films exhibit superconducting phase transitions at low temperatures, a key requirement for certain types of qubits. aip.org For instance, HfN samples have shown superconducting critical temperatures (Tc) up to 5.84 K and critical magnetic fields of 1.73 T. aip.org The coherence length, a measure of the spatial extent of the superconducting Cooper pairs, has been measured to be around 14 nm. aip.org
The superconducting properties of HfN make it a candidate for creating "all-nitride" qubits, which could offer superior material characteristics and oxidation resistance compared to conventional materials like aluminum. aip.orgsciencedaily.com Research has also explored the use of this compound in conjunction with other nitrides, such as zirconium nitride (ZrN), to develop CMOS-compatible superconducting thin films for quantum applications. aip.org The potential for HfN to be integrated into existing semiconductor fabrication processes makes it an attractive material for the scalable production of quantum hardware. aip.org
Integration of this compound in Advanced CMOS Devices (e.g., Gate Dielectrics, Metal Gates)
This compound is being extensively investigated for its potential role in advanced Complementary Metal-Oxide-Semiconductor (CMOS) devices, particularly as a material for metal gates. researchgate.netresearchgate.net As transistors continue to shrink, traditional polysilicon gates face limitations such as the polysilicon depletion effect, which can degrade device performance. ucsb.edu Metal gates are being introduced to overcome these challenges, and HfN has emerged as a promising candidate due to its thermal stability and suitable work function. researchgate.netresearchgate.net
Research has shown that HfN metal gates exhibit excellent thermal stability on both conventional silicon dioxide (SiO₂) and high-k dielectrics like hafnium dioxide (HfO₂), withstanding high-temperature annealing processes up to 1000°C. researchgate.netgoogle.com This robustness is crucial for compatibility with standard CMOS manufacturing flows, which involve high-temperature steps for source and drain formation. semiconductor-digest.com HfN demonstrates a mid-gap work function, making it potentially suitable for both n-type and p-type MOS devices, particularly in advanced architectures like fully depleted silicon-on-insulator (SOI) and double-gate transistors. researchgate.net
The integration of HfN as a metal gate is often part of a "gate-last" or replacement metal gate (RMG) process. In this approach, a dummy polysilicon gate is used during the high-temperature fabrication steps and is later replaced by the HfN metal gate. semiconductor-digest.com This allows for the use of materials that might not withstand the earlier high-temperature processes. semiconductor-digest.com Studies have also explored the use of HfN in combination with other materials, such as tantalum nitride (TaN), to create stacked metal gates with tailored properties. researchgate.net The excellent oxygen diffusion barrier properties of HfN and the chemical stability of the HfN/HfO₂ and HfN/SiO₂ interfaces contribute to maintaining the integrity of the gate stack, preventing increases in equivalent oxide thickness (EOT) and leakage current. researchgate.netgoogle.com
This compound as a Buffer Layer for Heteroepitaxial Growth (e.g., GaN on Si)
This compound has been demonstrated as an effective buffer layer for the heteroepitaxial growth of gallium nitride (GaN) on silicon (Si) substrates. osti.govcambridge.orgresearchgate.net The growth of high-quality GaN on Si is challenging due to the large lattice and thermal expansion mismatch between the two materials, which can lead to high defect densities and cracking in the GaN epilayer. osti.govresearchgate.net HfN offers a promising solution due to its favorable crystal structure and lattice parameter.
HfN has a rock-salt (NaCl-type) crystal structure with a lattice constant that provides a small lattice mismatch of only +0.35% for the growth of wurtzite GaN(0001) on HfN(111). osti.govgoogle.com Furthermore, HfN can be grown epitaxially on Si due to a small 0.02% mismatch for a coincident-site lattice involving six HfN unit cells and five Si unit cells. osti.gov This allows for the creation of a high-quality template for subsequent GaN growth.
Research has shown that using sputter-deposited HfN buffer layers, wurtzite GaN epitaxial layers can be grown on both Si(111) and Si(001) substrates via plasma-assisted molecular-beam epitaxy (MBE). osti.govresearchgate.netaip.org Crack-free GaN layers with thicknesses up to 1.2 μm have been achieved. osti.govresearchgate.netresearchgate.net The quality of the GaN grown on HfN/Si(111) has been shown to be comparable to that achieved with conventional aluminum nitride (AlN) buffer layers, exhibiting sharp photoluminescence peaks and narrow x-ray rocking curve widths. osti.govresearchgate.net An interesting finding is that GaN grown on HfN/Si(001) exhibits significantly lower residual strain, suggesting the potential to grow much thicker crack-free layers. osti.govresearchgate.net
| Property | GaN on HfN/Si(111) | GaN on HfN/Si(001) |
| Max. Crack-Free Thickness | 1.0 µm osti.govresearchgate.net | 1.2 µm osti.govresearchgate.net |
| X-ray Rocking Curve Width (0002) | 19 arcmin researchgate.net | - |
| Photoluminescence Peak Width (11 K) | 17 meV osti.govresearchgate.net | - |
| Residual Strain | Higher | Lower osti.govresearchgate.net |
This compound in Photocatalytic Applications (e.g., Dye Degradation, CO2 Reduction, Hydrogen Production)
This compound is emerging as a promising material in the field of photocatalysis, with potential applications in dye degradation, carbon dioxide (CO₂) reduction, and hydrogen production. researchgate.netsci-hub.se Its plasmonic properties, chemical stability, and narrow bandgap make it an attractive candidate for enhancing photocatalytic efficiency, particularly under visible light irradiation. researchgate.net
One area of active research is the use of HfN nanoparticles to improve the performance of other photocatalytic materials. For example, HfN nanoparticles have been incorporated into graphitic carbon nitride (g-CN) to create a plasmonic nanocomposite (HfN@g-CN). researchgate.net The plasmonic nature of HfN enhances visible light absorption and promotes efficient electron transfer, addressing the common issues of poor light absorption and rapid recombination of electron-hole pairs in g-CN. researchgate.netresearchgate.net In studies on the degradation of Rhodamine B (RhB) dye, the HfN@g-CN nanocomposite demonstrated a degradation rate 3.7 times higher than that of pure g-CN under visible light. researchgate.netresearchgate.net
The photocatalytic activity of HfN is attributed to its ability to generate electron-hole pairs when illuminated with light of sufficient energy. mdpi.com These charge carriers can then participate in redox reactions on the catalyst surface, leading to the degradation of pollutants or the production of fuels. mdpi.com Besides dye degradation, transition metal nitrides like HfN are being considered for CO₂ photoreduction and hydrogen generation from water splitting. sci-hub.searxiv.org The development of HfN-based photocatalysts, including hafnium oxynitride perovskites, which show activity in water oxidation or reduction under visible light, further highlights the potential of this class of materials for solar-driven chemical processes. icmab.es
This compound in Sensor Technologies (e.g., pH Sensing)
This compound is being explored as a sensing material in various sensor technologies, with a particular focus on electrochemical pH sensors. mdpi.comsemanticscholar.org The surface properties of HfN make it sensitive to changes in hydrogen ion (H⁺) concentration, which is the basis for pH measurement. mdpi.com
Research has demonstrated the fabrication of flexible and disposable pH sensors using HfN as the sensing membrane. mdpi.com These sensors often utilize an extended gate field-effect transistor (EGFET) configuration, where the HfN layer is deposited on a conductive substrate like indium tin oxide (ITO). mdpi.com The performance of these sensors is influenced by the material properties of the HfN film, which can be controlled by the deposition conditions, such as the duty cycle in high-power impulse magnetron sputtering (HiPIMS). mdpi.com
Studies have shown that HfN-based pH sensors can achieve high sensitivity and linearity. For instance, a sensitivity of 59.3 mV/pH and a linearity of 99.8% have been reported. mdpi.com The sensing mechanism is often explained by the site-binding model, where the sensor's response is related to the density of specific binding sites on the material's surface. mdpi.comresearchgate.net X-ray photoelectron spectroscopy (XPS) analysis has revealed the presence of a hafnium oxynitride (HfOₓNᵧ) layer on the HfN surface, and a higher density of Hf-O-N bonds is believed to contribute to improved pH sensing performance. mdpi.com These sensors have also shown good stability, with low drift and hysteresis, making them suitable for practical applications in biomedical diagnostics and environmental monitoring. mdpi.com
| Parameter | Reported Value |
| pH Sensitivity | 59.3 mV/pH mdpi.com |
| Linearity | 99.8% mdpi.com |
| Hysteresis | -1 mV mdpi.com |
| Drift | 0.5 mV/h mdpi.com |
Research into this compound Nanoparticles and Nanoarchitectures
Research into this compound nanoparticles and nanoarchitectures is driven by the unique properties that emerge at the nanoscale, opening up possibilities for a wide range of applications. The synthesis and characterization of these nanostructures are key areas of investigation.
One significant application of HfN nanoparticles is in plasmonic photocatalysis. researchgate.net By decorating a substrate like graphitic carbon nitride (g-CN) with HfN nanoparticles, researchers have created nanocomposites with enhanced photocatalytic activity. researchgate.net The uniform distribution of these nanoparticles on the g-CN surface, as confirmed by scanning electron microscopy (SEM) and transmission electron microscopy (TEM), is crucial for their performance. researchgate.net The plasmonic resonance of HfN nanoparticles allows for broader light absorption, extending into the visible and near-infrared regions, which is beneficial for solar-driven applications. researchgate.net
The synthesis methods for HfN nanoparticles and thin films are critical in determining their properties. Techniques like magnetron sputtering are used to create HfN coatings and films with controlled characteristics. researchgate.net The incorporation of HfN nanoparticles into other materials can lead to novel functionalities. For example, the development of HfN@g-CN nanocomposites has been shown to improve visible light absorption and facilitate efficient electron transfer, leading to significantly higher efficiency in dye degradation compared to the base material alone. researchgate.netresearchgate.net The high surface area of these nanoarchitectures also contributes to their enhanced performance in catalytic applications. researchgate.net
Solid Solutions and Alloying with Other Transition Metal Nitrides/Carbides
The formation of solid solutions and the alloying of this compound with other transition metal nitrides and carbides is a significant area of research aimed at tailoring material properties for specific applications. mdpi.comaip.org HfN can form continuous solid solutions with other rock-salt structure nitrides and carbides, such as those of zirconium (Zr), titanium (Ti), and tantalum (Ta). researchgate.netmdpi.com This allows for the creation of multi-component materials with properties that can be finely tuned by adjusting the composition.
One area of interest is the development of hard and wear-resistant coatings. By incorporating tantalum into this compound films to form Hf₁₋ₓTaₓNᵧ solid solutions, researchers have been able to significantly improve both the electrical conductivity and wear resistance of the material. researchgate.net The improvement in electrical conductivity is attributed to the increase in electron concentration, as tantalum has one more valence electron than hafnium. The enhanced wear resistance is due to solid solution hardening effects. researchgate.net
Q & A
Q. What are the critical parameters for synthesizing hafnium nitride via chemical vapor deposition (CVD)?
Successful HfN synthesis via CVD requires optimizing precursor selection (e.g., HfCl₄ and NH₃), substrate temperature (typically 800–1200°C), and gas flow rates. The stoichiometry and crystallinity of HfN depend on maintaining a nitrogen-rich environment to avoid oxygen contamination. Key properties such as hardness (~20 GPa) and thermal stability (up to 1800°C) are influenced by deposition conditions .
Q. Which characterization techniques are essential for validating HfN film quality?
- X-ray diffraction (XRD): Confirms cubic crystal structure (Fm3m space group) and lattice parameters (e.g., ~4.52 Å).
- Transmission electron microscopy (TEM): Assesses grain boundaries and interfacial defects.
- X-ray photoelectron spectroscopy (XPS): Verifies stoichiometry and detects oxygen impurities.
- Nanoindentation: Measures mechanical properties like hardness and elastic modulus .
Q. How does HfN’s electronic structure influence its suitability as a conductive barrier in microelectronics?
HfN exhibits metallic conductivity (resistivity ~50–100 μΩ·cm) due to overlapping d-orbitals and a partially filled conduction band. Its low diffusivity to copper and high melting point (~3310°C) make it effective as a diffusion barrier in interconnects. However, interfacial reactions with silicon substrates at high temperatures require buffer layers like TiN .
Advanced Research Questions
Q. What methodological approaches resolve discrepancies in reported band gap values of HfN?
Experimental band gap variations (0–1.8 eV) arise from differences in defect density, oxygen incorporation, and measurement techniques. To address this:
- Use ultrahigh-vacuum CVD to minimize oxygen contamination.
- Combine UV-Vis spectroscopy with density functional theory (DFT) calculations to correlate optical absorption edges with electronic structure.
- Analyze defect states via scanning tunneling spectroscopy (STS) to quantify mid-gap contributions .
Q. How can HfN’s thermodynamic stability be enhanced for extreme-environment applications?
- Alloying with Ta or Zr: Improves oxidation resistance by forming dense oxide layers (e.g., HfTaN retains stability up to 1500°C in air).
- Multilayer deposition: Alternating HfN with AlN layers reduces crack propagation under thermal cycling.
- In situ monitoring: Use spectroscopic ellipsometry during CVD to adjust stoichiometry in real-time .
Q. What computational strategies optimize HfN’s interface properties in high-κ gate stacks?
- Ab initio molecular dynamics (AIMD): Simulates HfN/SiOx interfaces to identify stable bonding configurations.
- Charge neutrality level (CNL) analysis: Predicts band alignment with semiconductors (e.g., HfN’s CNL at ~4.3 eV aligns well with Si).
- Machine learning (ML): Trains models on experimental datasets to predict optimal deposition parameters for minimal interface traps .
Q. How do oxygen impurities impact HfN’s mechanical and electrical properties, and how can they be mitigated?
Oxygen incorporation (>2 at.%) forms hafnium oxynitride (HfON), reducing hardness by 30% and increasing resistivity tenfold. Mitigation strategies include:
- Pre-deposition plasma cleaning of substrates to remove surface oxides.
- Reactive sputtering in pure N₂ atmospheres.
- Post-deposition annealing in NH₃ to restore stoichiometry .
Methodological Guidance for Data Analysis
Q. How should researchers address conflicting reports on HfN’s thermal conductivity?
- Standardize measurement techniques: Compare data from laser flash analysis (LFA) and 3ω method under identical temperature ranges.
- Model phonon scattering: Use Boltzmann transport equations to account for grain boundary and defect contributions.
- Publish raw data with metadata (e.g., grain size, defect density) to enable cross-study validation .
Q. What frameworks ensure reproducibility in HfN thin-film research?
- FAIR data principles: Share datasets in repositories like Chemotion or RADAR4Chem with detailed experimental protocols.
- Collaborative benchmarking: Use reference samples from institutions like NIST to calibrate equipment.
- Error propagation analysis: Quantify uncertainties in thickness measurements (e.g., ±2 nm via ellipsometry) and their impact on property calculations .
Tables for Key Properties (Summarized from Literature)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
